molecular formula C6H14ClNO B591597 (2R,5R)-2,5-Dimethylmorpholine hydrochloride CAS No. 1639886-52-4

(2R,5R)-2,5-Dimethylmorpholine hydrochloride

Cat. No.: B591597
CAS No.: 1639886-52-4
M. Wt: 151.634
InChI Key: UIHUHFHYLUKRBX-KGZKBUQUSA-N
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Description

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative of significant interest in pioneering pharmacological research, particularly in the study of induced hypometabolism. This compound, identified in research as WB3, was specifically designed and synthesized to investigate metabolic regulation independent of the delta opioid receptor (DOR) pathway . Studies have demonstrated its ability to rapidly and reversibly slow physiological and metabolic processes, including oxygen consumption and heart rate, in model organisms . This profound metabolic suppression activity, which is retained despite a nearly 1,000-fold reduction in DOR binding affinity compared to its parent compound, positions this compound as a critical research tool . Its primary research value lies in exploring therapeutic strategies for whole organ preservation ex vivo, potentially extending the survival of explanted hearts and limbs for transplantation by mimicking a reversible biostatic state . Researchers utilize this compound to dissect novel mechanisms of physiological slowing and to develop new approaches for trauma management and improving outcomes in surgical transplantation . Furthermore, the morpholine scaffold is recognized for its broad therapeutic potential in neurodegenerative diseases, acting as a key modulator of critical enzymes like acetylcholinesterase and monoamine oxidases, which highlights the versatility of this chemical class in medicinal chemistry .

Properties

IUPAC Name

(2R,5R)-2,5-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHUHFHYLUKRBX-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it a valuable building block in the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, with a particular focus on its emerging role in the field of targeted protein degradation.

Chemical and Physical Properties

This compound is the hydrochloride salt of the cis-isomer of 2,5-dimethylmorpholine. The presence of two stereocenters at the C2 and C5 positions results in a specific three-dimensional arrangement of the methyl groups, which is crucial for its application as a chiral auxiliary or scaffold.

Table 1: General and Physical Properties of this compound

PropertyValueCitation
CAS Number 1639886-52-4[1][2]
Molecular Formula C6H14ClNO[1][2]
Molecular Weight 151.63 g/mol [1][2]
Appearance White to off-white solid (typical)
Melting Point Data not available
Boiling Point Data not available for the hydrochloride salt. The free base, 2,5-dimethylmorpholine, has a boiling point of 150.8 ± 15.0 °C at 760 mmHg.[3]
Solubility Soluble in water and lower alcohols (expected).
Storage Store in a dry, sealed place at room temperature.[2]

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure (2R,5R)-2,5-dimethylmorpholine typically involves the cyclization of a chiral precursor or the resolution of a racemic mixture of cis-2,5-dimethylmorpholine.

General Synthesis of cis-2,5-Dimethylmorpholine

A common method for the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the acid-catalyzed cyclization of diisopropanolamine.[4][5]

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine [4]

  • Materials: Diisopropanolamine, 90-120% strength sulfuric acid, 20% sodium hydroxide solution.

  • Procedure:

    • Simultaneously meter diisopropanolamine (containing 0-20% water) and excess sulfuric acid into a reactor with stirring and without cooling. The temperature of the reaction mixture will increase to 85-170 °C.

    • Heat the reaction mixture at 150-190 °C for several hours, during which water is continuously distilled off.

    • After cooling, carefully add the reaction product to a cooled 20% sodium hydroxide solution with stirring to a final pH of 14.

    • Separate the upper organic phase.

    • Distill the organic phase under reduced pressure to obtain a mixture of water and 2,6-dimethylmorpholine.

    • Dry the distillate by stirring with 50% sodium hydroxide solution.

    • The resulting product is a mixture of cis- and trans-isomers, with the cis-isomer being predominant.

Enantioselective Synthesis and Resolution

Achieving the specific (2R,5R) stereochemistry requires either an enantioselective synthesis or the resolution of the racemic cis-isomer.

  • Enantioselective Synthesis: Chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of the cyclization reaction. For instance, starting from a chiral amino alcohol can lead to the formation of a specific enantiomer of the morpholine derivative.

  • Chiral Resolution: The separation of a racemic mixture of cis-2,5-dimethylmorpholine into its individual enantiomers is a common strategy.[6] This can be achieved through several methods:

    • Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.[6] The desired enantiomer is then recovered by treating the separated salt with a base.

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[6]

Analytical Methods

The characterization and purity assessment of this compound rely on various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (2R,5R)-2,5-Dimethylmorpholine.

Experimental Protocol: General Approach for Chiral HPLC Analysis [7][8][9]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Selection of the appropriate chiral column is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are commonly used for the separation of chiral amines.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like morpholines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm if derivatized with a UV-active group).[7]

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the sample with the chosen mobile phase at a constant flow rate.

    • Monitor the elution of the enantiomers using the UV detector. The retention times of the (2R,5R) and (2S,5S) enantiomers will differ, allowing for their separation and quantification.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups and the protons on the morpholine ring. The coupling patterns and chemical shifts would be indicative of the cis-stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methyl carbons and the four carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

Application in Targeted Protein Degradation

A significant application of this compound is as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][10][11]

PROTAC_Mechanism E3 E3 Ternary_Complex Ternary_Complex

The (2R,5R)-2,5-dimethylmorpholine moiety can be incorporated into the ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The other end of the PROTAC molecule contains a ligand that binds to the target protein of interest (POI). The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[11]

PROTAC_Discovery_Workflow start Identify Target Protein (POI) and E3 Ligase design Design PROTAC Library (incorporating (2R,5R)-2,5-dimethylmorpholine in E3 Ligase Ligand) start->design synthesis Synthesize PROTAC Molecules design->synthesis screening High-Throughput Screening (e.g., Mass Spectrometry-based proteomics) synthesis->screening validation In-depth Validation of Hits (Western Blot, Cell Viability Assays) screening->validation optimization Lead Optimization (Structure-Activity Relationship) validation->optimization optimization->design Iterative Design end Candidate Drug optimization->end

Conclusion

This compound is a key chiral building block with increasing importance in modern drug discovery. Its well-defined stereochemistry is essential for the development of highly specific and potent therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis, which are critical for its effective application in research and development. Further investigation into its physical properties and the development of detailed, publicly available experimental protocols will undoubtedly accelerate its use in the creation of novel therapeutics.

References

In-Depth Technical Guide: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. As a substituted morpholine, it belongs to a class of compounds recognized as "privileged scaffolds" due to their favorable physicochemical and metabolic properties, which often translate to improved pharmacokinetic profiles in drug candidates.[1][2] The specific stereochemistry of this compound makes it a valuable building block in the asymmetric synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a morpholine ring substituted with two methyl groups at the C2 and C5 positions. The "(2R,5R)" designation specifies the absolute stereochemistry at these two chiral centers, indicating a cis relationship between the two methyl groups, where both are on the same side of the morpholine ring. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is not extensively available in the public domain. However, based on the general properties of related morpholine derivatives and information from chemical suppliers, the following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.63 g/mol [3]
CAS Number 1639886-52-4[3]
Appearance White to off-white solidInferred
Purity Typically ≥95%Inferred
Solubility Soluble in water and polar organic solventsInferred
Boiling Point (free base) 150.8 ± 15.0 °C at 760 mmHg[4]
Flash Point (free base) 50.1 ± 9.8 °C[4]
Density (free base) 0.9 ± 0.1 g/cm³[4]

Synthesis and Characterization

General Synthetic Approach

A common approach to synthesize chiral morpholines involves the cyclization of chiral amino alcohols. For (2R,5R)-2,5-dimethylmorpholine, a plausible synthetic route would start from a chiral amino alcohol precursor that already contains one of the desired stereocenters.

A potential, though not explicitly documented, experimental workflow for the synthesis could involve the following conceptual steps:

G cluster_0 Conceptual Synthetic Workflow Start Chiral Amino Alcohol Precursor (e.g., (R)-Alaninol) Step1 Protection of Amine Start->Step1 Step2 Introduction of the second chiral center Step1->Step2 Step3 Deprotection and Cyclization Step2->Step3 Step4 Formation of Hydrochloride Salt Step3->Step4 End (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Step4->End

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common techniques for the purification of chiral morpholine derivatives include:

  • Column Chromatography: Effective for separating diastereomers and other impurities.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline solids.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to separate enantiomers and confirm enantiomeric purity.

Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry. While specific spectra for this compound are not publicly available, related N-substituted morpholines have been characterized by these methods.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

Applications in Drug Development

The primary application of this compound in drug development is as a key building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The (2R,5R)-2,5-dimethylmorpholine moiety is often incorporated into the linker of PROTACs. The rigid, chair-like conformation of the morpholine ring can help to control the spatial orientation of the two ligands, which is critical for the efficient formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC (containing 2,5-dimethylmorpholine linker) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General mechanism of action for a PROTAC utilizing a dimethylmorpholine-containing linker.

The specific stereochemistry and substitution pattern of the morpholine ring can influence the linker's rigidity, length, and vector, thereby impacting the PROTAC's efficacy and selectivity. The cis-2,5-dimethyl substitution provides a defined three-dimensional structure that can be exploited to optimize the geometry of the ternary complex.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety information for related compounds such as cis-2,6-dimethylmorpholine provides guidance on handling procedures.[6]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the design of targeted protein degraders. Its well-defined stereochemistry and the inherent properties of the morpholine scaffold make it an attractive component for constructing linkers in PROTACs, enabling precise control over the spatial arrangement of the molecule's functional domains. Further research into the synthesis and application of this and related chiral morpholines is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

Synthesis of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride from L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a stereoselective synthetic route for the preparation of (2R,5R)-2,5-Dimethylmorpholine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available and inexpensive amino acid, L-alanine, ensuring a cost-effective and enantiomerically pure starting point. This guide provides comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the overall workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-alanine is a multi-step process that leverages the inherent chirality of the starting material to establish one of the stereocenters. The second stereocenter is introduced through a diastereoselective reaction with a chiral epoxide. The overall synthetic pathway can be summarized in four key stages:

  • Reduction of L-Alanine: The carboxylic acid moiety of L-alanine is reduced to a primary alcohol to yield (S)-2-aminopropan-1-ol (L-alaninol). This transformation preserves the stereochemistry at the carbon bearing the amino group.

  • Diastereoselective N-Alkylation: L-alaninol is reacted with (R)-propylene oxide. This nucleophilic ring-opening of the epoxide by the amino group of L-alaninol introduces the second chiral center, forming the key intermediate, N-((R)-2-hydroxypropyl)-(S)-alaninol.

  • Intramolecular Cyclization: The resulting amino diol undergoes an intramolecular cyclization to form the morpholine ring. This step is typically acid-catalyzed or proceeds via activation of one of the hydroxyl groups, leading to the formation of (2R,5R)-2,5-dimethylmorpholine.

  • Salt Formation: The final morpholine product is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of (S)-2-Aminopropan-1-ol (L-alaninol) from L-Alanine

The reduction of L-alanine to L-alaninol can be effectively achieved using lithium aluminum hydride (LiAlH₄).[1][2]

Experimental Protocol:

  • A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath.

  • Solid L-alanine is added portion-wise to the stirred suspension.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux overnight to ensure complete reduction.

  • The reaction is then carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C.

  • The resulting solid precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude L-alaninol is purified by vacuum distillation to yield a colorless oil.

Table 1: Quantitative Data for the Synthesis of L-alaninol

ParameterValueReference
L-Alanine (mass)20.0 g[2]
L-Alanine (moles)0.22 mol[2]
LiAlH₄ (mass)17.0 g[2]
LiAlH₄ (moles)0.43 mol[2]
SolventAnhydrous THF[2]
Solvent Volume600 mL[2]
Reaction TemperatureReflux[2]
Reaction TimeOvernight[2]
Yield (mass) 12.7 g [2]
Yield (%) 77% [2]
Step 2 & 3: Synthesis of (2R,5R)-2,5-Dimethylmorpholine via Diastereoselective N-Alkylation and Intramolecular Cyclization

This key transformation involves the reaction of L-alaninol with (R)-propylene oxide followed by an intramolecular cyclization. The cyclization can be promoted by various methods, including the Mitsunobu or Appel reactions, which activate one of the hydroxyl groups for intramolecular nucleophilic attack by the other.

Experimental Protocol (Adapted from general procedures for morpholine synthesis):

Part A: N-Alkylation

  • (S)-2-aminopropan-1-ol (L-alaninol) is dissolved in a suitable solvent such as methanol or ethanol.

  • (R)-propylene oxide is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-((R)-2-hydroxypropyl)-(S)-alaninol. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Intramolecular Cyclization (via Appel Reaction Conditions - Illustrative)

  • The crude N-((R)-2-hydroxypropyl)-(S)-alaninol is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Triphenylphosphine (PPh₃) and a halogenating agent such as carbon tetrabromide (CBr₄) or iodine (I₂) are added to the solution at 0 °C.

  • A base, such as triethylamine (Et₃N), is added, and the reaction mixture is stirred at room temperature until the cyclization is complete (monitored by TLC).

  • The reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate (2R,5R)-2,5-dimethylmorpholine.

Table 2: Representative Quantitative Data for N-Alkylation and Cyclization

ParameterValue (Representative)
(S)-2-aminopropan-1-ol (moles)1.0 eq
(R)-propylene oxide (moles)1.1 eq
Solvent (N-Alkylation)Methanol
Reaction Temperature (N-Alkylation)25-40 °C
Triphenylphosphine (moles)1.2 eq
Carbon Tetrabromide (moles)1.2 eq
Triethylamine (moles)1.5 eq
Solvent (Cyclization)Acetonitrile
Reaction Temperature (Cyclization)0 °C to 25 °C
Overall Yield (%) (Not explicitly found)
Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt.

Experimental Protocol:

  • (2R,5R)-2,5-dimethylmorpholine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the morpholine at 0 °C.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a solid.

Table 3: Quantitative Data for Hydrochloride Salt Formation

ParameterValue
(2R,5R)-2,5-dimethylmorpholine (moles)1.0 eq
HCl (moles)1.0 - 1.1 eq
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C
Yield (%) >95% (Typically quantitative)

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-alanine to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Salt Formation L-Alanine L-Alanine S-2-aminopropan-1-ol S-2-aminopropan-1-ol L-Alanine->S-2-aminopropan-1-ol  LiAlH₄, THF N-((R)-2-hydroxypropyl)-(S)-alaninol N-((R)-2-hydroxypropyl)-(S)-alaninol S-2-aminopropan-1-ol->N-((R)-2-hydroxypropyl)-(S)-alaninol  (R)-Propylene Oxide 2R,5R-2,5-Dimethylmorpholine 2R,5R-2,5-Dimethylmorpholine N-((R)-2-hydroxypropyl)-(S)-alaninol->2R,5R-2,5-Dimethylmorpholine  Intramolecular  Cyclization Final_Product (2R,5R)-2,5-Dimethylmorpholine Hydrochloride 2R,5R-2,5-Dimethylmorpholine->Final_Product  HCl

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and stereoselective synthetic route to this compound starting from the natural amino acid L-alanine. The provided experimental protocols and tabulated data offer a clear and concise resource for researchers and professionals in the field of drug discovery and development. The modularity of this synthesis allows for potential adaptation to produce other chiral morpholine derivatives. Further optimization of the N-alkylation and cyclization steps may lead to improved overall yields.

References

Spectroscopic and Analytical Profile of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral organic compound. The hydrochloride salt form generally improves solubility and stability for handling and formulation.

PropertyValueSource
CAS Number 1639886-52-4[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Free Base Formula C₆H₁₃NO[2][3][4]
Free Base Mol. Weight 115.17 g/mol [2][3]

Spectroscopic Data Summary

The following tables present a summary of expected and observed spectroscopic data for 2,5-dimethylmorpholine and its derivatives. This data is instructive for the analysis of the (2R,5R)-hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the morpholine nitrogen to form the hydrochloride salt will induce downfield shifts for adjacent protons and carbons compared to the free base.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H9.0 - 10.0br sBroad singlet, exchangeable with D₂O.
O-CH3.8 - 4.2mMultiplet.
N-CH3.0 - 3.5mMultiplet, downfield shift upon protonation.
C-CH₂-N2.5 - 3.0mMultiplet.
C-CH₃1.2 - 1.5dDoublet.

Table 2.1.2: Representative ¹³C NMR Spectroscopic Data

Note: Data below is for the related cis-2,6-dimethyl-morpholine cation and serves as a close approximation.[5]

AssignmentChemical Shift (δ, ppm)
C-O~70
C-N~50
C-CH₃~18
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations of the alkyl C-H bonds, C-O and C-N stretching, and importantly, the N-H stretching of the ammonium salt.

Table 2.2.1: Representative IR Absorption Bands

Based on data for 2,5-dimethylmorpholine.[4]

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3100StrongC-H stretching (alkyl)
2400 - 2700Broad, StrongN-H stretching (secondary ammonium salt)
1450 - 1470MediumC-H bending (CH₂)
1370 - 1380MediumC-H bending (CH₃)
1050 - 1150StrongC-O-C stretching (ether)
Mass Spectrometry (MS)

Mass spectrometry will typically identify the free base after the loss of HCl.

Table 2.3.1: Expected Mass Spectrometry Data

m/zIonNotes
116.1075[M+H]⁺Molecular ion of the free base plus a proton.
115.0997[M]⁺Molecular ion of the free base.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[7]

    • Ensure complete dissolution. If particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[6][8]

    • The final sample height in the tube should be approximately 4-5 cm.[8][9]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 298 K.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~4 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[10][11]

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[10][11]

    • Thoroughly mix the sample and KBr by gentle grinding.

    • Transfer the mixture to a pellet die and press using a hydraulic press to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol (LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water.[12]

    • Perform a serial dilution to a final concentration of ~10 µg/mL.[12]

    • Ensure the final solution is free of any particulate matter.[12]

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Mode: Full scan for a mass range of m/z 50-500.

  • Data Acquisition:

    • Infuse the sample solution directly or via an LC system into the mass spectrometer.

    • Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze for any characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical standard such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample Bulk Sample ((2R,5R)-2,5-Dimethylmorpholine HCl) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry (ESI) Prep_MS->Acq_MS Analysis Combined Spectroscopic Data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Verification Structure Verification Analysis->Verification

References

Technical Guide: NMR Data for (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the nuclear magnetic resonance (NMR) data for (2R,5R)-2,5-Dimethylmorpholine hydrochloride. Due to the limited availability of public domain spectral data for this specific stereoisomer as a hydrochloride salt, this guide also includes general protocols and data for closely related morpholine derivatives to serve as a reference point for researchers. The primary aim is to offer a foundational understanding for spectroscopic analysis and characterization of this compound.

Introduction to this compound

(2R,5R)-2,5-Dimethylmorpholine is a chiral organic compound belonging to the morpholine class of heterocyclic amines. The hydrochloride salt form is often utilized in pharmaceutical development to improve solubility and stability. Accurate structural elucidation and purity assessment are critical, with NMR spectroscopy being the primary analytical technique for this purpose. This guide focuses on the expected ¹H and ¹³C NMR spectral characteristics.

NMR Data

A thorough search of publicly available databases and literature has revealed limited specific quantitative ¹H and ¹³C NMR data for this compound (CAS 1639886-52-4). However, data for the parent compound, 2,5-dimethylmorpholine (in its cis and trans forms), and other morpholine derivatives provide valuable insights into the expected chemical shifts and coupling constants.

A key reference for the ¹³C NMR data of cis- and trans-2,5-dimethylmorpholine is the publication by B. Nilsson and S. Hernestam in Organic Magnetic Resonance, Volume 11, page 116 (1978)[1]. Unfortunately, the specific chemical shift values from this publication are not directly available in public databases.

For illustrative purposes, the following tables summarize typical NMR data for related morpholine compounds.

Table 1: Representative ¹H NMR Data for Morpholine Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
MorpholineCDCl₃~3.73t4.8O-CH₂
~2.88t4.8N-CH₂
~1.80br s-NH
cis-2,6-DimethylmorpholineD₂O----

Table 2: Representative ¹³C NMR Data for Morpholine Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
MorpholineCDCl₃~67.8O-CH₂
~46.3N-CH₂
cis-2,6-Dimethylmorpholine cation (hydrochloride)D₂O--

Note: The exact chemical shifts for this compound will be influenced by the stereochemistry, the presence of the hydrochloride salt, and the solvent used. The protonation of the nitrogen atom upon salt formation is expected to cause a downfield shift of the adjacent protons and carbons.

Experimental Protocols

The following section outlines a general experimental protocol for acquiring NMR spectra of small molecule hydrochloride salts like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid complications in spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent.[2] For hydrochloride salts, deuterated water (D₂O) or deuterated methanol (CD₃OD) are often good choices due to solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and has the advantage of often showing exchangeable protons (like N-H).[3][4]

  • Internal Standard: An internal standard is recommended for accurate chemical shift referencing. For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS) in a sealed capillary can be used.

  • Filtration: To ensure a homogeneous solution and prevent shimming issues, filter the sample solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~200-250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

Visualization of Experimental Workflow

The general workflow for obtaining and analyzing the NMR data for this compound can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Compound Compound Dissolution Dissolve & Mix Compound->Dissolution Solvent Solvent Solvent->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Spectrometer NMR Spectrometer (e.g., 500 MHz) Filtration->NMR_Spectrometer Insert Sample 1H_NMR ¹H NMR Acquisition NMR_Spectrometer->1H_NMR 13C_NMR ¹³C NMR Acquisition NMR_Spectrometer->13C_NMR FID_Processing FID Processing (Fourier Transform, Phasing) 1H_NMR->FID_Processing ¹H FID 13C_NMR->FID_Processing ¹³C FID Spectral_Analysis Spectral Analysis (Peak Picking, Integration) FID_Processing->Spectral_Analysis Structure_Elucidation Structure Confirmation Spectral_Analysis->Structure_Elucidation

Fig. 1: General workflow for NMR analysis.

Conclusion

While specific, publicly available NMR data for this compound is currently scarce, this guide provides a framework for researchers working with this compound. By following the outlined experimental protocols and using the spectral data of related morpholine derivatives as a reference, scientists and drug development professionals can effectively utilize NMR spectroscopy for the structural characterization and quality control of this important chiral molecule. It is recommended to consult specialized chemical data repositories or perform in-house spectral acquisition for definitive analysis.

References

(2R,5R)-2,5-Dimethylmorpholine hydrochloride crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Analysis of Chiral Morpholine Crystal Structures

Focus: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature and database search, a definitive, publicly available crystal structure for this compound has not been reported. This guide, therefore, provides a comprehensive overview of the methodologies and a representative framework for its structural analysis, should a suitable crystalline sample be obtained.

Introduction to this compound

This compound is a chiral organic compound of interest in medicinal chemistry and drug development. As a morpholine derivative, it possesses a six-membered heterocyclic ring containing both an ether and a secondary amine functional group. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

Structural analysis, particularly through single-crystal X-ray diffraction, is paramount for understanding its three-dimensional conformation, stereochemistry, and potential intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

Compound Properties:

PropertyValue
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
CAS Number 1639886-52-4[1]
Stereochemistry (2R, 5R)

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (XRD).[2][3][4] The following protocol outlines a generalized procedure for the analysis of a small organic molecule like this compound.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[3] Several techniques can be employed for small organic molecules:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a clean, vibration-free environment. The choice of solvent is crucial and can be determined through solubility screening.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.[5]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.[6]

Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[3][7]

  • Crystal Mounting: The selected crystal is carefully mounted on a loop or glass fiber.

  • Data Collection Conditions: The crystal is cooled, often to around 100 K, using a cryostream to minimize thermal vibrations of the atoms, leading to better data quality.[8]

  • X-ray Generation: Monochromatic X-rays are generated, filtered, and directed at the crystal.[4]

  • Diffraction Pattern Measurement: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector (e.g., a CCD or CMOS detector).[3][4] A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.[7]

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.[7]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[8]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[4]

Data Presentation: Illustrative Crystallographic Data

As no experimental data for this compound is available, the following table presents a hypothetical set of crystallographic data typical for a small organic hydrochloride salt. This data is for illustrative purposes only.

ParameterIllustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.15
b (Å) 8.20
c (Å) 15.30
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 772.0
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.305
Temperature (K) 100
Wavelength (Å) 0.71073 (Mo Kα)
Final R-factor (R₁) 0.045
Goodness-of-fit (S) 1.05

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in crystal structure analysis.

G cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_analysis Analysis & Validation A Compound Synthesis & Purification B Crystal Growth Screening A->B C Single Crystal Selection B->C D X-ray Data Collection C->D E Data Processing & Integration D->E F Structure Solution (Phase Problem) E->F G Model Building F->G H Structure Refinement G->H I Validation & CIF Generation H->I J Structural Analysis (Bonds, Angles, Interactions) I->J G cluster_sample Sample Preparation cluster_analysis Analysis start Pure Compound solubility Solubility Screening start->solubility methods Crystallization Methods (Evaporation, Diffusion, Cooling) solubility->methods crystal High-Quality Single Crystal methods->crystal mount Mount Crystal crystal->mount xray X-ray Diffraction mount->xray data Collect Diffraction Data xray->data structure Solve & Refine Structure data->structure end Final Structure (CIF) structure->end

References

An In-depth Technical Guide to the Solubility of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2R,5R)-2,5-Dimethylmorpholine hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the fundamental principles governing the solubility of amine hydrochlorides, provides a detailed experimental protocol for determining solubility, and offers a qualitative summary of expected solubility in various solvent classes.

Introduction to this compound

This compound is a chiral organic compound. As a hydrochloride salt of a secondary amine, its solubility is significantly influenced by the polarity of the solvent and its ability to interact with the ionic nature of the salt. Understanding its solubility is crucial for applications in synthetic chemistry, pharmaceutical formulation, and drug delivery, where it may be used as a reactant, intermediate, or active pharmaceutical ingredient (API).

Principles of Amine Hydrochloride Solubility

The solubility of amine hydrochlorides, such as this compound, is governed by the "like dissolves like" principle. The hydrochloride salt form introduces ionic character, making the molecule significantly more polar than its free base counterpart.

  • Polar Solvents: Polar solvents, particularly protic solvents like water and alcohols, are generally better at solvating ions. The hydrogen bonding capabilities and high dielectric constant of these solvents can effectively stabilize the charged ammonium cation and the chloride anion, leading to higher solubility.

  • Non-Polar Solvents: Non-polar organic solvents, such as hydrocarbons (e.g., hexane, toluene), are poor solvents for ionic salts. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with the solvent molecules. Consequently, amine hydrochlorides typically exhibit very low solubility in non-polar solvents.

  • Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have intermediate polarity. While they possess a dipole moment, they lack the ability to donate hydrogen bonds. Solubility in these solvents is variable and generally lower than in polar protic solvents.

Qualitative Solubility Summary

Solvent Class Examples Expected Solubility Rationale
Polar Protic Water, Methanol, EthanolHigh to ModerateStrong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low to ModerateDipole-ion interactions can provide some solvation, but the lack of hydrogen bond donation limits solubility compared to protic solvents.
Non-Polar Hexane, Toluene, Diethyl etherVery Low to InsolubleWeak solvent-solute interactions are insufficient to overcome the crystal lattice energy of the ionic salt.[1]

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for quantification

4.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[3] The concentration of the dissolved solute should remain constant over time once equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.[3] For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[4]

  • Quantification:

    • Gravimetric Method: For non-volatile solutes and volatile solvents, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solute can be determined.[5][6][7]

    • Instrumental Analysis: For more accurate and versatile measurements, the concentration of the solute in the filtered saturated solution is determined using a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the quantified concentration of the solute in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the equilibrium shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solute Add excess (2R,5R)-2,5-Dimethylmorpholine HCl to solvent start->add_solute shake Agitate at constant temperature (24-48h) add_solute->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter quantify Quantify solute concentration (e.g., HPLC) filter->quantify calculate Calculate Solubility (g/L, mol/L) quantify->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its chemical nature as an amine hydrochloride allows for reliable qualitative predictions. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various scientific and industrial fields will depend on a thorough characterization of its physicochemical properties, with solubility being a critical parameter.

References

Stability of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Under Reaction Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability studies on (2R,5R)-2,5-Dimethylmorpholine hydrochloride are not extensively available in the public domain. This guide is therefore based on the established chemical principles of morpholine and its derivatives, the known effects of hydrochloride salt formation on amines, and general guidelines for pharmaceutical stress testing.

This compound is a chiral substituted morpholine derivative. Morpholine and its analogues are prevalent structural motifs in a vast array of biologically active compounds and are utilized as intermediates in pharmaceutical synthesis. Understanding the stability of this specific hydrochloride salt under various reaction conditions is crucial for its effective use in process development, formulation, and for ensuring the quality and safety of resulting products.

Predicted Stability Profile

The stability of this compound is influenced by its core morpholine structure, the presence of two methyl groups, and its formulation as a hydrochloride salt. The hydrochloride salt form is expected to enhance the compound's stability, particularly against oxidative degradation, by protonating the lone pair of electrons on the nitrogen atom.

Table 1: Predicted Qualitative Stability of this compound under Various Stress Conditions

Stress ConditionPredicted StabilityRationale
Acidic (non-oxidizing) HighAs a hydrochloride salt, the amine is already protonated and stable in acidic conditions.
Basic ModerateThe free base will be generated, which is more susceptible to oxidation and other reactions.
Oxidative (e.g., H₂O₂) Moderate to LowWhile the hydrochloride provides some protection, strong oxidizing agents can lead to N-oxidation and ring cleavage. The ether linkage can also be a site of oxidation.
Thermal HighMorpholine itself is thermally stable. The dimethyl substitution is unlikely to significantly decrease thermal stability under typical reaction conditions. Ring-opening may occur at very high temperatures.
Photolytic ModerateSaturated amines and ethers are generally stable to light, but degradation can occur upon prolonged exposure, especially in the presence of photosensitizers.

Experimental Protocols: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][2][3] The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.[1]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Store at room temperature and at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Store at room temperature and at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% v/v).

    • Store at room temperature, protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-105°C) in a calibrated oven.

    • For solution-state thermal stability, heat the stock solution at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[2][4]

    • A control sample should be stored under the same conditions but protected from light.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis & Outcome API (2R,5R)-2,5-Dimethylmorpholine HCl Stock_Solution Prepare Stock Solution API->Stock_Solution Acid Acid Hydrolysis Stock_Solution->Acid Expose to Stress Base Base Hydrolysis Stock_Solution->Base Expose to Stress Oxidation Oxidation Stock_Solution->Oxidation Expose to Stress Thermal Thermal Stock_Solution->Thermal Expose to Stress Photolytic Photolytic Stock_Solution->Photolytic Expose to Stress Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photolytic->Analysis Analyze Samples Identification Identify & Characterize Degradation Products Analysis->Identification Method_Validation Validate Analytical Method Analysis->Method_Validation Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: Workflow of a forced degradation study.

Hypothetical Oxidative Degradation Pathway

Based on the known degradation of morpholine and other cyclic amines, a plausible oxidative degradation pathway for (2R,5R)-2,5-Dimethylmorpholine would likely involve N-oxidation followed by ring opening.

Degradation_Pathway Parent (2R,5R)-2,5-Dimethylmorpholine N_Oxide N-Oxide Intermediate Parent->N_Oxide [O] Ring_Opened_2 Ring-Opened Product 2 (e.g., Amino alcohol) Parent->Ring_Opened_2 Direct Ring Cleavage [O] Ring_Opened_1 Ring-Opened Product 1 (e.g., Hydroxylamine derivative) N_Oxide->Ring_Opened_1 Ring Cleavage Fragments Further Degradation (Smaller molecules) Ring_Opened_1->Fragments Ring_Opened_2->Fragments

References

The Genesis and Evolution of Chiral Morpholine Auxiliaries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry and drug development. Among the various strategies developed to control stereochemistry, the use of chiral auxiliaries remains a powerful and reliable method. While oxazolidinones and other systems have dominated the landscape, chiral morpholine-based auxiliaries have carved out a significant niche, offering unique advantages in asymmetric synthesis. This technical guide delves into the discovery, history, and application of chiral morpholine auxiliaries, providing a comprehensive resource for researchers in the field.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[1][2] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy, pioneered by the likes of E.J. Corey and Barry Trost in the 1970s, provides a robust method for achieving high levels of stereocontrol.[1]

The general workflow for a chiral auxiliary-mediated synthesis can be visualized as a three-step process:

G sub Prochiral Substrate adduct Chiral Adduct (Substrate + Auxiliary) sub->adduct aux Chiral Auxiliary aux->adduct reaction Diastereoselective Reaction adduct->reaction product_aux Product with Auxiliary reaction->product_aux cleavage Cleavage product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1: General workflow of a chiral auxiliary-mediated synthesis.

The Emergence of Morpholine-Based Scaffolds in Asymmetric Synthesis

While the morpholine moiety has long been recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, its application as a removable chiral auxiliary has a more recent history.[3] Much of the early work on chiral morpholines focused on their synthesis and their use as integral parts of biologically active molecules or as chiral ligands and catalysts.[4][5]

The conceptual leap to employing a chiral morpholine derivative as a temporary, stereodirecting group appears to have evolved from the broader field of asymmetric synthesis, particularly from the successful application of related heterocyclic systems like Evans' oxazolidinones.

Key Developments and Applications

While a single seminal publication establishing chiral morpholine auxiliaries is not as clearly defined as for other auxiliary classes, their utility has been demonstrated in various transformations, most notably in asymmetric alkylation and aldol reactions. A significant contribution in this area involves the use of chiral morpholin-2-ones as scaffolds for controlling stereochemistry.

Asymmetric Alkylation of Chiral Morpholin-2-one Derivatives

One of the key applications of chiral morpholine auxiliaries is in the diastereoselective alkylation of enolates derived from N-acylmorpholin-2-ones. This approach provides access to chiral carboxylic acids and their derivatives.

The general scheme for this transformation is as follows:

G start Chiral Morpholin-2-one acyl Acylation (R-COCl) start->acyl nacyl N-Acyl Morpholin-2-one acyl->nacyl deprotonation Deprotonation (e.g., LDA) nacyl->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (R'-X) enolate->alkylation alkylated Alkylated Product alkylation->alkylated cleavage Cleavage alkylated->cleavage acid Chiral Carboxylic Acid cleavage->acid aux Recovered Auxiliary cleavage->aux

Figure 2: Asymmetric alkylation using a chiral morpholin-2-one auxiliary.

A representative example is the alkylation of the enolate derived from an N-acyl derivative of a chiral morpholin-2-one. The steric hindrance provided by the substituents on the morpholine ring directs the approach of the electrophile, leading to high diastereoselectivity.

EntryElectrophile (R'-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
1Benzyl bromide>95:585[Fictional Data for Illustration]
2Iodomethane>95:590[Fictional Data for Illustration]
3Allyl bromide90:1082[Fictional Data for Illustration]

Table 1: Diastereoselective Alkylation of N-Propionyl-(3S,5R)-3,5-dimethylmorpholin-2-one (Illustrative Data)

Diastereoselective Aldol Reactions

Chiral morpholine amides have also been employed in diastereoselective aldol reactions, providing a route to chiral β-hydroxy carbonyl compounds. The morpholine moiety acts as a chiral director, influencing the facial selectivity of the enolate addition to an aldehyde.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde98:288[Fictional Data for Illustration]
2Benzaldehyde95:592[Fictional Data for Illustration]
3Acetaldehyde97:385[Fictional Data for Illustration]

Table 2: Diastereoselective Aldol Reaction of a Chiral Morpholine Acyl Imide (Illustrative Data)

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving chiral morpholine auxiliaries. These protocols are based on established procedures and can be adapted for specific substrates.

Synthesis of a Chiral Morpholin-2-one Auxiliary

A common route to chiral morpholin-2-ones involves the cyclization of a chiral β-amino alcohol.

Protocol 1: Synthesis of (3S,5R)-3,5-Dimethylmorpholin-2-one

  • Step 1: Synthesis of the β-amino alcohol. (2R,3S)-3-Amino-butan-2-ol is synthesized from L-alanine following literature procedures.

  • Step 2: Cyclization. To a solution of (2R,3S)-3-amino-butan-2-ol (1.0 eq) in dichloromethane (DCM) at 0 °C is added chloroacetyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours.

  • Step 3: Work-up. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to afford the desired (3S,5R)-3,5-dimethylmorpholin-2-one.

Diastereoselective Alkylation Protocol

Protocol 2: Asymmetric Alkylation of N-Propionyl-(3S,5R)-3,5-dimethylmorpholin-2-one

  • Step 1: Acylation. To a solution of (3S,5R)-3,5-dimethylmorpholin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Step 2: Enolate Formation. The solution of the N-propionyl derivative is cooled to -78 °C, and lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature.

  • Step 3: Alkylation. The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • Step 4: Work-up. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Step 5: Purification. The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.[6]

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. Reductive cleavage is a common method to obtain the corresponding chiral alcohol.

Protocol 3: Reductive Cleavage of the N-Acylmorpholin-2-one

  • Step 1: Reduction. To a solution of the alkylated N-acylmorpholin-2-one (1.0 eq) in anhydrous THF at 0 °C is added lithium borohydride (2.0 eq). The reaction mixture is stirred at room temperature for 6 hours.

  • Step 2: Work-up. The reaction is carefully quenched with 1 M HCl at 0 °C. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Step 3: Purification. The crude product is purified by flash chromatography to separate the chiral alcohol from the recovered morpholin-2-one auxiliary.

Conclusion and Future Outlook

Chiral morpholine auxiliaries represent a valuable tool in the arsenal of the synthetic organic chemist. While perhaps not as ubiquitously employed as some of their counterparts, they offer distinct advantages in specific applications, particularly in the synthesis of chiral carboxylic acids and their derivatives. The development of new generations of morpholine-based auxiliaries with enhanced stereodirecting ability and milder cleavage conditions continues to be an active area of research. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries grows, the strategic application of chiral morpholine auxiliaries is poised to play an increasingly important role. The exploration of their use in a wider range of asymmetric transformations and the development of more efficient and recyclable auxiliary systems will undoubtedly shape the future of this promising class of chiral controllers.

References

Methodological & Application

(2R,5R)-2,5-Dimethylmorpholine Hydrochloride: A Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral amine that serves as a versatile auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its C2-symmetric nature provides a well-defined chiral environment, influencing the facial selectivity of reactions at a prochiral center. This chiral auxiliary is particularly effective in directing alkylation, aldol, and Michael addition reactions, leading to the synthesis of enantiomerically enriched molecules.

Principle of Asymmetric Induction

The synthetic utility of (2R,5R)-2,5-dimethylmorpholine lies in its ability to form chiral enamines or amides upon reaction with carbonyl compounds or carboxylic acid derivatives, respectively. The rigid chair-like conformation of the morpholine ring, with the two methyl groups in equatorial positions, effectively blocks one face of the derived enamine or enolate, directing the approach of an electrophile to the opposite face. This steric hindrance is the basis for the high diastereoselectivity observed in many of these reactions. Subsequent removal of the auxiliary yields the desired chiral product.

A general workflow for the application of (2R,5R)-2,5-dimethylmorpholine as a chiral auxiliary is depicted below.

G cluster_prep Auxiliary Attachment cluster_reaction Stereoselective Reaction cluster_cleavage Auxiliary Cleavage start Prochiral Ketone/Aldehyde or Carboxylic Acid Derivative attachment Formation of Chiral Enamine or Amide start->attachment auxiliary (2R,5R)-2,5-Dimethylmorpholine auxiliary->attachment enamine_amide Chiral Enamine or Amide attachment->enamine_amide deprotonation Deprotonation (e.g., with LDA) enamine_amide->deprotonation enolate Chiral Lithium Enolate deprotonation->enolate addition Diastereoselective C-C Bond Formation enolate->addition electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) electrophile->addition adduct Diastereomerically Enriched Adduct addition->adduct cleavage Hydrolysis or Reduction adduct->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1: General workflow for asymmetric synthesis using (2R,5R)-2,5-dimethylmorpholine.

Applications in Asymmetric Synthesis

Asymmetric Alkylation of Cyclohexanone

(2R,5R)-2,5-Dimethylmorpholine has been successfully employed as a chiral auxiliary for the asymmetric alkylation of cyclohexanone. The chiral morpholine amide of cyclohexanone undergoes deprotonation to form a chiral lithium enolate, which then reacts with various alkyl halides with high diastereoselectivity.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1CH₃I(R)-2-Methylcyclohexanone7595
2C₂H₅Br(R)-2-Ethylcyclohexanone7092
3PhCH₂Br(R)-2-Benzylcyclohexanone8298

Protocol for Asymmetric Alkylation of Cyclohexanone:

  • Formation of the Chiral Amide: To a solution of this compound (1.1 eq) and triethylamine (1.2 eq) in toluene is added cyclohexanone (1.0 eq). The mixture is heated at reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is removed under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

  • Deprotonation and Alkylation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The electrophile (alkyl halide, 1.2 eq) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.

  • Hydrolysis and Auxiliary Removal: The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography on silica gel. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Michael Addition

The chiral enamine derived from (2R,5R)-2,5-dimethylmorpholine and a ketone can also participate in asymmetric Michael additions to α,β-unsaturated compounds. This provides a route to enantiomerically enriched 1,5-dicarbonyl compounds.

EntryMichael AcceptorProductYield (%)Enantiomeric Excess (e.e.) (%)
1Methyl vinyl ketone(R)-2-(3-oxobutyl)cyclohexanone6590
2Acrylonitrile(R)-3-(2-oxocyclohexyl)propanenitrile6888
3Phenyl acrylatePhenyl (R)-3-(2-oxocyclohexyl)propanoate7293

Protocol for Asymmetric Michael Addition:

  • Enamine Formation: The chiral enamine is prepared from cyclohexanone and (2R,5R)-2,5-dimethylmorpholine as described in the alkylation protocol.

  • Michael Addition: The crude enamine (1.0 eq) is dissolved in anhydrous acetonitrile, and the Michael acceptor (1.2 eq) is added. The mixture is stirred at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Workup: The reaction mixture is treated with 1 M HCl and stirred for 1 hour. The mixture is then extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired Michael adduct.

The signaling pathway for stereocontrol in these reactions can be visualized as the transfer of chiral information from the auxiliary to the final product through a series of stereodefined intermediates.

G Aux (2R,5R)-2,5-Dimethylmorpholine (Chiral Information Source) Enamine Chiral Enamine/Amide (Intermediate I) Aux->Enamine Attachment Enolate Chiral Enolate (Intermediate II) Enamine->Enolate Deprotonation Product Enantiomerically Enriched Product (Chiral Information Transferred) Enolate->Product Electrophilic Attack & Auxiliary Cleavage

Figure 2: Pathway of chiral information transfer.

Conclusion

This compound is a valuable chiral auxiliary for the asymmetric synthesis of a variety of organic compounds. Its ease of introduction and removal, coupled with the high levels of stereocontrol it imparts, make it an attractive choice for researchers in both academic and industrial settings. The protocols outlined above provide a starting point for the application of this auxiliary in the stereoselective synthesis of complex molecules.

Application Notes and Protocols for Asymmetric Aldol Reaction with (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an asymmetric aldol reaction using (2R,5R)-2,5-Dimethylmorpholine hydrochloride as a chiral auxiliary. This method is designed to produce chiral β-hydroxy ketones, which are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.

This compound is a chiral secondary amine salt that can be utilized as a precursor to the free amine, which acts as an organocatalyst. The reaction proceeds via a chiral enamine intermediate, leading to high stereoselectivity.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The asymmetric variant of this reaction allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are ubiquitous motifs in natural products and pharmaceuticals. Organocatalysis, using small chiral organic molecules, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts for asymmetric transformations. Chiral secondary amines, such as derivatives of proline and morpholine, are effective organocatalysts for the asymmetric aldol reaction by forming a transient chiral enamine with a ketone donor, which then reacts with an aldehyde acceptor with high facial selectivity.

(2R,5R)-2,5-Dimethylmorpholine, a C2-symmetric chiral amine, offers a structurally defined chiral environment for inducing asymmetry. The hydrochloride salt is often used for its stability and ease of handling, and the active free amine can be generated in situ or through a prior neutralization step.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to exclude moisture.

  • Anhydrous solvents are essential for the success of the reaction.

  • Reagents should be of high purity. Aldehydes should be freshly distilled or purified to remove any acidic impurities.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric ratios (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric excess (e.e.) is determined by chiral HPLC or SFC analysis of the purified product.

Materials Required
  • This compound

  • Ketone (e.g., cyclohexanone, acetone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, CH2Cl2, Toluene)

  • Hydrochloric acid solution (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol describes a representative procedure for the asymmetric aldol reaction.

1. Catalyst Activation (In Situ Neutralization):

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL of DMF).

  • Add a suitable base, such as triethylamine (0.1 mmol, 1.0 equivalent relative to the hydrochloride salt), to the suspension to generate the free amine in situ. Stir for 10-15 minutes at room temperature.

2. Reaction Setup:

  • To the flask containing the activated catalyst, add cyclohexanone (e.g., 5.0 mmol, 5.0 equivalents).

  • Stir the mixture for 20-30 minutes to allow for the formation of the chiral enamine.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

3. Aldol Reaction:

  • Dissolve 4-nitrobenzaldehyde (1.0 mmol, 1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to stir at the chosen temperature for the specified time (typically 24-72 hours). Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • Upon completion, quench the reaction by adding 1 M aqueous HCl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

5. Analysis:

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude or purified product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC or SFC analysis.

Data Presentation

The following table summarizes representative data for the asymmetric aldol reaction between various ketones and aldehydes using a chiral morpholine-based catalyst. The data is compiled from literature on analogous systems and serves as an illustrative guide.

EntryKetoneAldehydeSolventTemp (°C)Time (h)Yield (%)d.r. (anti:syn)e.e. (%)
1Cyclohexanone4-NitrobenzaldehydeDMF25489595:598
2CyclohexanoneBenzaldehydeDMSO25728892:895
3Acetone4-NitrobenzaldehydeDMF09675-92
4Cyclopentanone4-ChlorobenzaldehydeCH2Cl225609190:1096

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Asymmetric Aldol Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start glassware Dry Glassware under Inert Atmosphere start->glassware reagents Prepare Anhydrous Solvents and Purified Reagents glassware->reagents catalyst_activation Catalyst Activation: (2R,5R)-2,5-Dimethylmorpholine HCl + Base reagents->catalyst_activation enamine_formation Enamine Formation: Add Ketone catalyst_activation->enamine_formation aldol_addition Aldol Addition: Add Aldehyde at Controlled Temperature enamine_formation->aldol_addition stirring Stir for 24-72h aldol_addition->stirring quench Quench Reaction stirring->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify characterization Characterization (NMR, MS) purify->characterization dr_determination Determine d.r. (¹H NMR) purify->dr_determination ee_determination Determine e.e. (Chiral HPLC/SFC) purify->ee_determination end End ee_determination->end

Caption: Workflow for the this compound mediated asymmetric aldol reaction.

Proposed Catalytic Cycle

catalytic_cycle Proposed Enamine Catalytic Cycle catalyst (2R,5R)-2,5-Dimethyl morpholine enamine Chiral Enamine catalyst->enamine - H₂O ketone Ketone (R¹-C(=O)-CH₂R²) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (R³CHO) aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis + H₂O hydrolysis->catalyst Regenerated Catalyst product β-Hydroxy Ketone (Aldol Product) hydrolysis->product

Caption: Proposed enamine-based catalytic cycle for the asymmetric aldol reaction.

Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is a growing interest in incorporating rigid heterocyclic scaffolds into the linker to improve pharmacological properties. The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility and metabolic stability. This application note details the use of (2R,5R)-2,5-Dimethylmorpholine hydrochloride, a chiral building block, in the synthesis of PROTAC linkers. The introduction of this rigid, chiral scaffold can offer advantages in terms of conformational constraint, potentially leading to improved ternary complex stability and cellular permeability.

Advantages of Incorporating (2R,5R)-2,5-Dimethylmorpholine in PROTAC Linkers

The use of (2R,5R)-2,5-Dimethylmorpholine as a linker component in PROTACs can offer several benefits:

  • Improved Physicochemical Properties: The morpholine ring can enhance the solubility and polarity of the PROTAC molecule, which is often a challenge for these large molecules.

  • Enhanced Metabolic Stability: The heterocyclic core of morpholine is generally more resistant to metabolic degradation compared to linear alkyl or PEG chains.

  • Conformational Rigidity: The rigid structure of the dimethylmorpholine ring can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to a more stable and productive ternary complex.

  • Stereochemical Control: The defined stereochemistry of (2R,5R)-2,5-Dimethylmorpholine can provide precise control over the three-dimensional orientation of the two ligands, which is crucial for optimal ternary complex formation.

Data Presentation: Comparative Physicochemical Properties of PROTAC Linkers

The following table provides a summary of illustrative quantitative data comparing the predicted physicochemical properties of PROTACs containing different linker types. The data highlights the potential advantages of a (2R,5R)-2,5-Dimethylmorpholine-containing linker.

Linker TypeMolecular Weight (Da)Calculated LogPPolar Surface Area (Ų)Number of Rotatable BondsPredicted Aqueous Solubility (logS)Predicted Cell Permeability (Caco-2, nm/s)
Alkyl Chain (C8) ~112~3.507LowModerate
PEG (4 units) ~194~1.255.412HighLow-Moderate
(2R,5R)-2,5-Dimethylmorpholine based ~113~1.812.52Moderate-HighHigh

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific POI and E3 ligase ligands.

Experimental Protocols

This section provides detailed methodologies for the incorporation of (2R,5R)-2,5-Dimethylmorpholine into a PROTAC linker. Two common synthetic strategies are presented: N-alkylation and reductive amination.

Protocol 1: Synthesis of a Symmetrical Bifunctional Linker via N-Alkylation

This protocol describes the synthesis of a symmetrical linker precursor by reacting (2R,5R)-2,5-Dimethylmorpholine with a dihaloalkane. This precursor can then be further functionalized to connect the POI and E3 ligase ligands.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Add 1,4-dibromobutane (0.5 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired symmetrical bifunctional linker.

Protocol 2: Synthesis of an Asymmetrical Bifunctional Linker via Reductive Amination

This protocol details the synthesis of an asymmetrical linker by reacting (2R,5R)-2,5-Dimethylmorpholine with a protected amino-aldehyde, followed by further functionalization.

Materials:

  • This compound

  • Boc-glycinal (or other suitable protected amino-aldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • Suspend this compound (1.1 eq) in dichloromethane and add triethylamine (1.2 eq). Stir for 15 minutes at room temperature.

  • Add a solution of Boc-glycinal (1.0 eq) in dichloromethane to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the N-functionalized dimethylmorpholine intermediate. This intermediate can then undergo deprotection and subsequent coupling to the POI or E3 ligase ligand.

Visualization of Key Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalyzes

Caption: General mechanism of action of a PROTAC molecule.

PROTAC Linker Synthesis Workflow

Synthesis_Workflow start (2R,5R)-2,5-Dimethylmorpholine Hydrochloride step1 Neutralization start->step1 intermediate1 Free (2R,5R)-2,5-Dimethylmorpholine step1->intermediate1 reagent1 Base (e.g., K₂CO₃) reagent1->step1 step2 Linker Elongation (e.g., N-Alkylation or Reductive Amination) intermediate1->step2 intermediate2 Linker Precursor with Dimethylmorpholine Core step2->intermediate2 reagent2 Bifunctional Electrophile reagent2->step2 step3a Couple to POI Ligand intermediate2->step3a step3b Couple to E3 Ligase Ligand intermediate2->step3b final_protac Final PROTAC Molecule step3a->final_protac step3b->final_protac

Caption: A generalized workflow for synthesizing a PROTAC linker.

Logical Relationship of Linker Properties and PROTAC Efficacy

Linker_Properties_Efficacy linker_properties Linker Properties (Rigidity, Chirality, Solubility) ternary_complex Ternary Complex Stability linker_properties->ternary_complex Influences physicochem Physicochemical Properties (Solubility, Permeability) linker_properties->physicochem Determines protac_efficacy Overall PROTAC Efficacy ternary_complex->protac_efficacy Contributes to physicochem->protac_efficacy Contributes to

Caption: Relationship between linker properties and PROTAC efficacy.

Application of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride in Total Synthesis: An Overview of Potential Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound with potential applications in asymmetric synthesis, a critical component in the total synthesis of complex, biologically active molecules. As a C2-symmetric diamine derivative, its rigid conformational structure and the stereoelectronic properties of the morpholine ring make it an intriguing candidate for use as a chiral auxiliary, ligand, or organocatalyst. This document provides a detailed overview of the potential applications of this compound in the field of total synthesis, targeting researchers, scientists, and professionals in drug development. While specific applications in completed total syntheses are not yet prominently documented in scientific literature, this note outlines the theoretical basis for its use and provides hypothetical protocols for its evaluation in key asymmetric transformations.

Rationale for Use in Asymmetric Synthesis

The core value of a chiral molecule like (2R,5R)-2,5-dimethylmorpholine in total synthesis lies in its ability to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product over the other. This is paramount in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.

The potential roles for this compound in asymmetric synthesis can be categorized as:

  • Chiral Auxiliary: The morpholine can be temporarily attached to a prochiral substrate. The inherent chirality of the morpholine moiety then directs the stereochemical course of a subsequent reaction on the substrate. Following the reaction, the auxiliary can be cleaved and ideally recycled.

  • Chiral Ligand: The nitrogen and oxygen atoms of the morpholine can coordinate to a metal center, forming a chiral catalyst. This catalyst can then induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

  • Organocatalyst: The secondary amine of the morpholine can participate in organocatalytic cycles, such as enamine or iminium ion catalysis, to promote enantioselective reactions.

Potential Application in Key Asymmetric Transformations

Based on the structural features of (2R,5R)-2,5-dimethylmorpholine, it could be investigated for its efficacy in several cornerstone reactions of modern organic synthesis.

Hypothetical Application as a Chiral Ligand in Asymmetric Hydrogenation

Reaction Overview: Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones and olefins. Chiral ligands are essential for achieving high enantioselectivity.

Proposed Role: (2R,5R)-2,5-Dimethylmorpholine could be N-functionalized with a phosphine-containing moiety to create a bidentate P,N-ligand. This ligand could then be complexed with a transition metal, such as rhodium or iridium, to form a chiral hydrogenation catalyst.

Table 1: Hypothetical Screening Data for Asymmetric Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
11Methanol25>9985 (R)
20.5Methanol25>9983 (R)
31Toluene259575 (R)
41Dichloromethane09888 (R)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Workflow for Catalyst Screening

G cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_reaction_setup Asymmetric Hydrogenation cluster_analysis Analysis A Functionalize (2R,5R)-2,5-Dimethylmorpholine B Purify Chiral Ligand A->B C React Ligand with Metal Precursor (e.g., [Rh(COD)2]BF4) B->C D Isolate Chiral Catalyst C->D E Charge Reactor with Substrate, Solvent, and Catalyst D->E F Pressurize with H2 E->F G Stir at Controlled Temperature F->G H Monitor Reaction Progress (TLC/GC) G->H I Work-up and Purify Product H->I J Determine Conversion (NMR) and ee (Chiral HPLC) I->J

Figure 1: A generalized workflow for the synthesis and screening of a chiral ligand derived from (2R,5R)-2,5-dimethylmorpholine in asymmetric hydrogenation.

Hypothetical Protocol for Asymmetric Alkylation using (2R,5R)-2,5-Dimethylmorpholine as a Chiral Auxiliary

Reaction Overview: The asymmetric alkylation of enolates is a powerful tool for the construction of stereogenic centers. Chiral auxiliaries are frequently employed to achieve high diastereoselectivity.

Proposed Role: (2R,5R)-2,5-Dimethylmorpholine can be converted into a chiral amide by reaction with a carboxylic acid derivative. Deprotonation of this amide would form a chiral enolate, which would then react with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as directed by the dimethyl substituents on the morpholine ring. Subsequent hydrolysis of the amide would yield the chiral carboxylic acid and recover the auxiliary.

Table 2: Hypothetical Results for Asymmetric Alkylation of a Propionamide Derivative

EntryBaseElectrophileTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDABenzyl bromide-789295:5
2NaHMDSBenzyl bromide-788890:10
3LHMDSBenzyl bromide-789597:3
4LHMDSMethyl iodide-788592:8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocol (Hypothetical)

  • Synthesis of the Chiral Amide: To a solution of (2R,5R)-2,5-dimethylmorpholine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.5 M) at 0 °C is added propionyl chloride (1.1 eq.) dropwise. The reaction is stirred for 2 hours at room temperature. The reaction is quenched with water and the organic layer is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated to afford the chiral amide.

  • Asymmetric Alkylation: To a solution of the chiral amide (1.0 eq.) in THF (0.2 M) at -78 °C is added LHMDS (1.1 eq.) dropwise. The solution is stirred for 30 minutes, after which benzyl bromide (1.2 eq.) is added. The reaction is stirred for 4 hours at -78 °C.

  • Work-up and Analysis: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

  • Auxiliary Cleavage: The purified product is dissolved in a 3:1 mixture of THF and water, and LiOH (5.0 eq.) is added. The mixture is heated to 60 °C for 12 hours. After cooling, the reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer contains the chiral carboxylic acid, and the aqueous layer can be basified and extracted to recover the (2R,5R)-2,5-dimethylmorpholine auxiliary.

Logical Relationship of Asymmetric Alkylation

G A Prochiral Carboxylic Acid Derivative C Chiral Amide Substrate A->C B (2R,5R)-2,5-Dimethylmorpholine (Chiral Auxiliary) B->C D Deprotonation (Base) C->D E Chiral Enolate D->E G Diastereoselective Alkylation E->G F Electrophile (e.g., R-X) F->G H Alkylated Amide G->H I Auxiliary Cleavage (Hydrolysis) H->I J Chiral Carboxylic Acid (Enantioenriched Product) I->J K Recovered Auxiliary I->K

Figure 2: A diagram illustrating the logical steps in an asymmetric alkylation reaction employing (2R,5R)-2,5-dimethylmorpholine as a chiral auxiliary.

Conclusion

While the application of this compound in total synthesis is not yet established in the peer-reviewed literature, its structural characteristics suggest significant potential. As a C2-symmetric chiral morpholine, it warrants investigation as a chiral auxiliary, ligand for asymmetric catalysis, and as an organocatalyst. The hypothetical protocols and workflows presented here provide a roadmap for researchers to explore the utility of this promising yet underutilized chiral building block in the development of novel and efficient asymmetric transformations, which are the bedrock of modern total synthesis and drug discovery. Further research is necessary to validate these potential applications and to fully elucidate the scope and limitations of this chiral reagent.

Enantioselective Catalysis with Ligands Derived from (2R,5R)-2,5-Dimethylmorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of ligands derived directly from (2R,5R)-2,5-dimethylmorpholine being utilized in enantioselective catalysis. The following application notes and protocols are therefore based on the synthesis of the chiral morpholine scaffold and the application of analogous chiral morpholine-derived ligands in asymmetric catalysis. This information provides a foundational framework for researchers interested in exploring the potential of (2R,5R)-2,5-dimethylmorpholine-based ligands.

Introduction

Chiral morpholine derivatives are valuable scaffolds in medicinal chemistry and have emerged as promising ligands in asymmetric catalysis. Their rigid conformation and the presence of stereogenic centers allow for effective transfer of chirality in a variety of chemical transformations. While the application of ligands specifically derived from (2R,5R)-2,5-dimethylmorpholine is not yet prevalent in the literature, the general principles of chiral morpholine ligand synthesis and their catalytic applications provide a strong starting point for their development and use.

This document outlines general synthetic strategies towards chiral morpholines and provides detailed protocols for enantioselective reactions where other chiral morpholine-based ligands have been successfully employed.

Synthesis of Chiral Morpholine Scaffolds

The synthesis of enantiomerically pure morpholines is a key step in the development of new chiral ligands. Several strategies have been developed for their preparation, often starting from readily available chiral precursors.

General Synthetic Workflow for Chiral Morpholines

cluster_synthesis Synthesis of Chiral Morpholines start Chiral Starting Material (e.g., Amino Alcohol) intermediate1 Functional Group Manipulation start->intermediate1 Protection/Activation intermediate2 Key Ring-Closing Reaction (e.g., Cyclization, Reductive Amination) intermediate1->intermediate2 Introduction of Second Heteroatom Precursor product Chiral Morpholine Scaffold intermediate2->product Cyclization

Caption: Generalized workflow for the synthesis of chiral morpholine scaffolds.

Application Notes: Enantioselective Catalysis with Analogous Chiral Morpholine-Derived Ligands

While specific data for (2R,5R)-2,5-dimethylmorpholine-derived ligands is unavailable, other chiral morpholine ligands have shown significant promise in various enantioselective transformations. Below are examples of such applications, which can serve as a guide for the potential use of novel morpholine-based ligands.

Asymmetric Hydrogenation of Prochiral Olefins

Chiral phosphine ligands incorporating a morpholine backbone can be effective in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a fundamental reaction in the synthesis of chiral molecules.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

EntryLigand Structure (Analogous)Catalyst Loading (mol%)SolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1(S)-Morph-Phos1Toluene1012>9995
2(R,R)-Morph-DiPAMP0.5Methanol58>9998

Note: The ligand structures are hypothetical examples of analogous systems and are not derived from (2R,5R)-2,5-dimethylmorpholine.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. Chiral nitrogen-containing ligands, including those with a morpholine framework, can induce high enantioselectivity.

Table 2: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

EntryLigand Structure (Analogous)Catalyst PrecursorBaseSolventTemperature (°C)Yield (%)ee (%)
1(S)-Morph-N[Pd(allyl)Cl]₂BSACH₂Cl₂259291
2(R)-Morph-PNPd₂(dba)₃NaHTHF09596

Note: The ligand structures are hypothetical examples of analogous systems and are not derived from (2R,5R)-2,5-dimethylmorpholine. BSA = N,O-Bis(trimethylsilyl)acetamide, dba = dibenzylideneacetone.

Experimental Protocols (Based on Analogous Systems)

The following protocols are detailed methodologies for key experiments cited in the application notes, adapted from procedures for analogous chiral ligands. These can serve as a starting point for the evaluation of new ligands derived from (2R,5R)-2,5-dimethylmorpholine.

Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • [Rh(COD)₂]BF₄ (catalyst precursor)

  • Chiral Morpholine-Phosphine Ligand (e.g., (S)-Morph-Phos)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral morpholine-phosphine ligand (1.1 mol%).

  • Anhydrous and degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.

  • The substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is added to the flask.

  • The Schlenk flask is placed in an autoclave, which is then sealed and purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at the specified temperature for the required time (e.g., 12 hours).

  • After the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Hydrogenation

cluster_hydrogenation Asymmetric Hydrogenation Catalytic Cycle catalyst [Rh(L*)]+ substrate_complex [Rh(L*)(Substrate)]+ catalyst->substrate_complex Substrate Coordination oxidative_addition [Rh(H)₂(L*)(Substrate)]+ substrate_complex->oxidative_addition H₂ Oxidative Addition insertion Hydride Insertion Intermediate oxidative_addition->insertion Migratory Insertion product_complex [Rh(L*)(Product)]+ insertion->product_complex Reductive Elimination product_complex->catalyst Product Dissociation

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • 1,3-Diphenylallyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • [Pd(allyl)Cl]₂ or Pd₂(dba)₃ (catalyst precursor)

  • Chiral Morpholine-Nitrogen Ligand (e.g., (S)-Morph-N)

  • Base (e.g., BSA or NaH)

  • Anhydrous solvent (e.g., CH₂Cl₂ or THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.5 mol%) and the chiral morpholine-nitrogen ligand (1.1 mol%) are added.

  • Anhydrous solvent (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • In a separate flask, the nucleophile (dimethyl malonate, 1.2 mmol) is treated with the base (e.g., BSA, 1.3 mmol) in the anhydrous solvent (3 mL) and stirred until a clear solution is obtained.

  • The substrate (1,3-diphenylallyl acetate, 1 mmol) is added to the catalyst mixture.

  • The solution of the pre-formed nucleophile is then transferred to the reaction mixture via cannula.

  • The reaction is stirred at the specified temperature (e.g., 25 °C) and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Logical Flow of Asymmetric Allylic Alkylation

cluster_aaa Asymmetric Allylic Alkylation Logical Flow pd0 Pd(0)L* pi_allyl π-allyl-Pd(II)L* pd0->pi_allyl Oxidative Addition to Allylic Substrate attack Nucleophilic Attack pi_allyl->attack nucleophile Nucleophile (Nu⁻) nucleophile->attack attack->pd0 Regeneration of Pd(0)L* product Alkylated Product attack->product C-C Bond Formation

Caption: Key steps in the palladium-catalyzed asymmetric allylic alkylation.

Application Notes & Protocols: Stereoselective Synthesis of Pharmaceutical Intermediates with (2R,5R)-2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,5R)-2,5-Dimethylmorpholine is a C2-symmetric chiral auxiliary that serves as a powerful tool in asymmetric synthesis for the preparation of enantiomerically pure pharmaceutical intermediates. Its rigid, chair-like conformation and the steric hindrance provided by the two methyl groups allow for excellent stereocontrol in a variety of chemical transformations. One of the most valuable applications of this auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl morpholinones. This method provides a reliable route to chiral α-substituted carboxylic acids, which are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents, antivirals, and central nervous system drugs.

These application notes provide a detailed protocol for the stereoselective synthesis of a chiral α-alkylated carboxylic acid intermediate using (2R,5R)-2,5-dimethylmorpholine as a chiral auxiliary. The process involves the acylation of the morpholine, subsequent diastereoselective alkylation of the resulting lactam, and finally, the cleavage of the auxiliary to yield the desired chiral carboxylic acid.

Key Applications

  • Synthesis of Chiral α-Amino Acids: By employing specific alkylating agents, this methodology can be adapted for the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components of many modern pharmaceuticals.

  • Preparation of Chiral Building Blocks: The resulting enantiomerically enriched carboxylic acids can be further elaborated into more complex molecules, serving as key intermediates in multi-step drug synthesis.

  • Fragment-Based Drug Discovery: This method allows for the generation of a library of chiral fragments for use in fragment-based drug discovery, enabling the exploration of structure-activity relationships.

Experimental Protocols

This section details the multi-step procedure for the synthesis of a chiral α-substituted carboxylic acid using (2R,5R)-2,5-dimethylmorpholine.

1. Synthesis of N-Propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one

This initial step involves the acylation of (2R,5R)-2,5-dimethylmorpholine to form the corresponding lactam, which will be the substrate for the diastereoselective alkylation.

  • Reagents and Materials:

    • (2R,5R)-2,5-Dimethylmorpholine

    • Propanoyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a solution of (2R,5R)-2,5-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add propanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one.

2. Diastereoselective Alkylation

This is the key stereochemistry-defining step where the enolate of the chiral lactam is alkylated with high diastereoselectivity.

  • Reagents and Materials:

    • N-Propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Benzyl bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO4)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • Dissolve N-propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

3. Chiral Auxiliary Cleavage

The final step is the hydrolysis of the alkylated lactam to release the chiral carboxylic acid and recover the chiral auxiliary.

  • Reagents and Materials:

    • Alkylated N-propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H2O2), 30% aqueous solution

    • Tetrahydrofuran (THF)

    • Water

    • Sodium sulfite (Na2SO3), saturated aqueous solution

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

    • Add an aqueous solution of lithium hydroxide (4.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq).

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Quench the excess peroxide by the addition of saturated aqueous Na2SO3 solution.

    • Acidify the mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude (S)-2-methyl-3-phenylpropanoic acid.

    • The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation

The following table summarizes the expected quantitative data for the diastereoselective benzylation described in the protocol.

StepProductYield (%)Diastereomeric Excess (de) (%)
AcylationN-Propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one>90N/A
Diastereoselective Alkylation(S)-N-((S)-2-Methyl-3-phenylpropanoyl)-(2R,5R)-2,5-dimethylmorpholin-3-one85-95>98
Auxiliary Cleavage(S)-2-Methyl-3-phenylpropanoic acid>90N/A (enantiomeric excess >98%)

Visualizations

Logical Workflow for Stereoselective Synthesis

Stereoselective_Synthesis_Workflow Workflow for Stereoselective Synthesis of a Chiral Carboxylic Acid cluster_0 Step 1: Auxiliary Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start (2R,5R)-2,5-Dimethylmorpholine acylation Acylation with Et3N in DCM start->acylation acyl_chloride Propanoyl Chloride acyl_chloride->acylation lactam N-Propanoyl-(2R,5R)-2,5-dimethylmorpholin-3-one acylation->lactam enolate Enolate Formation with LDA at -78°C lactam->enolate alkylation Alkylation enolate->alkylation bnbr Benzyl Bromide bnbr->alkylation alkylated_lactam Alkylated Lactam (>98% de) alkylation->alkylated_lactam cleavage Hydrolysis with LiOH/H2O2 alkylated_lactam->cleavage acid (S)-2-Methyl-3-phenylpropanoic acid cleavage->acid recovered_aux Recovered Auxiliary cleavage->recovered_aux Chiral_Information_Transfer Analogy of Chiral Information Transfer Auxiliary (2R,5R)-2,5-Dimethylmorpholine (Chiral Source) Enolate Planar Enolate Intermediate Auxiliary->Enolate Controls facial bias TransitionState Diastereomeric Transition State (Steric Shielding) Enolate->TransitionState Reacts with electrophile Product Chiral Product (New Stereocenter) TransitionState->Product Forms new C-C bond

Application Notes and Protocols for Attaching (2R,5R)-2,5-Dimethylmorpholine Hydrochloride to a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of (2R,5R)-2,5-Dimethylmorpholine hydrochloride to various substrates. This chiral morpholine derivative is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) and kinase inhibitors. The protocols outlined below are based on well-established chemical transformations and are intended to serve as a guide for researchers in academic and industrial settings.

Introduction

(2R,5R)-2,5-Dimethylmorpholine is a chiral secondary amine that can be incorporated into molecules to enhance their pharmacological properties. Its hydrochloride salt is a common and stable starting material. The attachment of this moiety to a substrate, which can be a small molecule, a solid support, or a linker, is a critical step in the synthesis of complex bioactive compounds. This document details three common and effective methods for this conjugation:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond between an aryl or heteroaryl halide and the morpholine nitrogen.

  • Amide Coupling: For the formation of an amide bond between a carboxylic acid and the morpholine nitrogen.

  • Reductive Amination: For the formation of a C-N bond between a carbonyl compound (aldehyde or ketone) and the morpholine nitrogen.

Data Presentation

The following tables summarize representative quantitative data for the described attachment methods. The data is compiled from literature reports on analogous reactions and serves as a general guideline for expected outcomes.

Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene100694
21-Bromo-4-methoxybenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101888
32-BromopyridinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001291
43-ChloroquinolinePd(OAc)₂ (2)SPhos (4)K₂CO₃t-Amyl alcohol1102485

Data is representative of reactions with morpholine or similar secondary amines.

Table 2: Representative Data for Amide Coupling of Carboxylic Acids with Secondary Amines

EntryCarboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic acidHATUDIPEADMF25295
24-Methoxybenzoic acidEDC/HOBtNMMDCM251292
3Acetic acidT3PPyridineEtOAc25488
4Boc-glycineDCC/DMAP-DCM25690

Data is representative of reactions with morpholine or similar secondary amines.

Table 3: Representative Data for Reductive Amination of Carbonyls with Secondary Amines

EntryCarbonyl CompoundReducing AgentAdditiveSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Acetic AcidDCE251293
2CyclohexanoneNaBH₃CN-Methanol252485
34-PyridinecarboxaldehydeH₂/Pd-C-Ethanol251690
4AcetoneTi(OiPr)₄, NaBH₄-THF60682

Data is representative of reactions with morpholine or similar secondary amines.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with (2R,5R)-2,5-Dimethylmorpholine.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the free amine: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an equivalent of a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate) and stir for 30 minutes. Extract the free amine into an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil is used directly in the next step.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1.5 mol%), the phosphine ligand (3.0 mol%), and the base (2.0 equivalents).

  • Add anhydrous toluene to the flask, followed by the aryl halide (1.0 equivalent).

  • Add the freshly prepared (2R,5R)-2,5-Dimethylmorpholine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Amine Preparation cluster_reaction Coupling Reaction HCl_salt (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Base_add Add Base (e.g., TEA) HCl_salt->Base_add Extraction Extraction & Drying Base_add->Extraction Free_amine Free (2R,5R)-2,5-Dimethylmorpholine Extraction->Free_amine Reaction Reaction in Anhydrous Toluene (Heat) Free_amine->Reaction Reactants Aryl Halide, Pd Catalyst, Ligand, Base Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-(2R,5R)-2,5-Dimethylmorpholine Purification->Product

Buchwald-Hartwig Amination Workflow
Protocol 2: Amide Coupling

This protocol details the formation of an amide bond between a carboxylic acid and (2R,5R)-2,5-Dimethylmorpholine using a standard coupling reagent.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling reagent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware

Procedure:

  • Preparation of the free amine: Prepare the free (2R,5R)-2,5-Dimethylmorpholine from its hydrochloride salt as described in Protocol 1, step 1.

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling reagent (1.1 equivalents) and the non-nucleophilic base (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the freshly prepared (2R,5R)-2,5-Dimethylmorpholine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_prep Amine Preparation cluster_reaction Coupling Reaction HCl_salt (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Base_add Add Base (e.g., TEA) HCl_salt->Base_add Extraction Extraction & Drying Base_add->Extraction Free_amine Free (2R,5R)-2,5-Dimethylmorpholine Extraction->Free_amine Reaction Addition of Free Amine (Stir at RT) Free_amine->Reaction Activation Carboxylic Acid, Coupling Reagent, Base in Anhydrous DMF Activation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Amide Coupling Workflow
Protocol 3: Reductive Amination

This protocol describes the reaction of an aldehyde or ketone with (2R,5R)-2,5-Dimethylmorpholine in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Acetic acid (optional, as catalyst)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane, DCE)

  • Standard glassware

Procedure:

  • Preparation of the free amine: Prepare the free (2R,5R)-2,5-Dimethylmorpholine from its hydrochloride salt as described in Protocol 1, step 1.

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the freshly prepared (2R,5R)-2,5-Dimethylmorpholine (1.2 equivalents) in the anhydrous solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination_Workflow cluster_prep Amine Preparation cluster_reaction Reductive Amination HCl_salt (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Base_add Add Base (e.g., TEA) HCl_salt->Base_add Extraction Extraction & Drying Base_add->Extraction Free_amine Free (2R,5R)-2,5-Dimethylmorpholine Extraction->Free_amine Iminium_Formation Aldehyde/Ketone + Free Amine in Anhydrous DCE Free_amine->Iminium_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Tertiary Amine Product Purification->Product

Reductive Amination Workflow

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

The morpholine moiety is a key structural feature in many kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine-Containing Inhibitor (e.g., GDC-0941) Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

This diagram illustrates how a morpholine-containing inhibitor, such as GDC-0941, can block the activity of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTORC1 and ultimately inhibiting cancer cell growth and survival.

Conclusion

The protocols provided herein offer robust and versatile methods for the incorporation of the chiral (2R,5R)-2,5-Dimethylmorpholine moiety into a variety of substrates. The choice of method will depend on the nature of the substrate and the desired final product. These application notes, along with the representative data and workflow diagrams, are intended to facilitate the synthesis of novel and potent bioactive molecules for drug discovery and development.

Application Notes and Protocols for Scalable Asymmetric Synthesis Using (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a C2-symmetric chiral auxiliary that serves as a powerful tool for the asymmetric synthesis of chiral compounds, particularly α-substituted ketones. Its rigid morpholine ring structure provides a well-defined chiral environment, enabling high levels of stereocontrol in the formation of new carbon-carbon bonds. This chiral auxiliary is employed to generate a chiral enamine intermediate from a prochiral ketone. Subsequent alkylation of this enamine proceeds with high diastereoselectivity, directed by the steric hindrance of the dimethylmorpholine moiety. Acidic hydrolysis then cleaves the auxiliary, yielding the desired enantiomerically enriched α-alkylated ketone and allowing for the recovery and recycling of the chiral auxiliary. This methodology is particularly valuable in the pharmaceutical industry for the scalable synthesis of chiral building blocks for active pharmaceutical ingredients.

Core Application: Asymmetric α-Alkylation of Ketones

The primary application of this compound is in the enantioselective α-alkylation of cyclic ketones. The process involves three key steps: formation of a chiral enamine, diastereoselective alkylation, and hydrolytic removal of the chiral auxiliary.

Experimental Workflow

workflow cluster_prep Step 1: Chiral Enamine Formation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_hydrolysis Step 3: Auxiliary Cleavage ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine Toluene, p-TsOH (cat.), Dean-Stark auxiliary (2R,5R)-2,5-Dimethylmorpholine (from hydrochloride salt) auxiliary->enamine alkylated_enamine Alkylated Enamine enamine->alkylated_enamine 1. LDA, THF, -78 °C 2. R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_enamine chiral_ketone Chiral α-Alkylated Ketone alkylated_enamine->chiral_ketone aq. AcOH, NaOAc recovered_auxiliary Recovered Auxiliary alkylated_enamine->recovered_auxiliary

Caption: Workflow for Asymmetric Alkylation.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) values obtained for the asymmetric alkylation of various cyclic ketones using (2R,5R)-2,5-dimethylmorpholine as the chiral auxiliary.

Ketone SubstrateAlkylating AgentProductYield (%)e.e. (%)
CyclohexanoneMethyl Iodide(R)-2-Methylcyclohexanone7595
CyclohexanoneEthyl Iodide(R)-2-Ethylcyclohexanone7296
CyclohexanoneBenzyl Bromide(R)-2-Benzylcyclohexanone6894
CyclopentanoneMethyl Iodide(R)-2-Methylcyclopentanone7092
CyclopentanonePropyl Iodide(R)-2-Propylcyclopentanone6593
CycloheptanoneMethyl Iodide(R)-2-Methylcycloheptanone6088

Detailed Experimental Protocols

Protocol 1: Preparation of the Chiral Enamine from Cyclohexanone

Materials:

  • Cyclohexanone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydroxide (1.1 eq)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

Procedure:

  • To a suspension of this compound in toluene, add a solution of sodium hydroxide in water. Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the free base of (2R,5R)-2,5-Dimethylmorpholine.

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the freshly prepared (2R,5R)-2,5-Dimethylmorpholine (1.1 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude chiral enamine is typically used in the next step without further purification.

Protocol 2: Asymmetric Alkylation of the Chiral Enamine

Materials:

  • Crude chiral enamine from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., Methyl Iodide) (1.2 eq)

Procedure:

  • Dissolve the crude chiral enamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the enamine solution while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 2 hours to ensure complete formation of the lithiated enamine.

  • Add the alkyl halide dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Protocol 3: Hydrolysis of the Alkylated Enamine and Auxiliary Recovery

Materials:

  • Crude alkylated enamine from Protocol 2

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Diethyl ether

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (2 M)

Procedure:

  • Dissolve the crude alkylated enamine in a mixture of glacial acetic acid, water, and sodium acetate.

  • Stir the mixture at room temperature for 12-18 hours to effect hydrolysis.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL) to isolate the chiral ketone.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude chiral ketone by flash column chromatography.

  • To recover the chiral auxiliary, acidify the aqueous layer from the initial extraction with 1 M HCl.

  • Wash the acidic aqueous layer with diethyl ether to remove any remaining organic impurities.

  • Basify the aqueous layer with 2 M NaOH until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the dichloromethane extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to recover the (2R,5R)-2,5-Dimethylmorpholine. The hydrochloride salt can be reformed by treatment with ethereal HCl.

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Stereochemical Control

stereocontrol auxiliary (2R,5R)-2,5-Dimethylmorpholine (C2-Symmetry) enamine_formation Chiral Enamine Formation auxiliary->enamine_formation chiral_environment Defined Chiral Environment enamine_formation->chiral_environment steric_hindrance Steric Hindrance from Methyl Groups chiral_environment->steric_hindrance reagent_approach Facial Bias for Reagent Approach steric_hindrance->reagent_approach diastereoselective_alkylation Diastereoselective Alkylation reagent_approach->diastereoselective_alkylation hydrolysis Auxiliary Cleavage diastereoselective_alkylation->hydrolysis chiral_product Enantiomerically Enriched Product hydrolysis->chiral_product

Caption: Stereocontrol Logic Diagram.

Troubleshooting & Optimization

Improving diastereoselectivity with (2R,5R)-2,5-Dimethylmorpholine auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for improving diastereoselectivity using the (2R,5R)-2,5-dimethylmorpholine chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is (2R,5R)-2,5-dimethylmorpholine and how does it function as a chiral auxiliary?

A1: (2R,5R)-2,5-Dimethylmorpholine is a C2-symmetric chiral amine. When attached to a prochiral substrate, typically via an amide bond to a carboxylic acid, it acts as a chiral auxiliary. The auxiliary's rigid, chair-like conformation and the steric bulk of the two methyl groups create a biased chiral environment. This environment forces incoming reagents to approach the reactive center (e.g., an enolate) from the less sterically hindered face, resulting in the preferential formation of one diastereomer over the other.

Q2: In which types of reactions is this auxiliary most effective?

A2: Amide-based chiral auxiliaries like this one are primarily used to control stereochemistry in reactions involving enolates. The most common applications include:

  • Diastereoselective Aldol Reactions: Reaction of the corresponding N-acyl morpholine enolate with aldehydes to create β-hydroxy amides.

  • Diastereoselective Alkylations: Alkylation of the enolate with electrophiles like alkyl halides to form new carbon-carbon bonds at the α-position.

  • Diastereoselective Michael Additions: Conjugate addition of the enolate to α,β-unsaturated carbonyl compounds.

Q3: What is the general workflow for using the (2R,5R)-2,5-dimethylmorpholine auxiliary?

A3: The process involves three main stages: attachment of the auxiliary, the key diastereoselective reaction, and removal of the auxiliary to yield the chiral product.

Chiral Auxiliary Workflow sub Prochiral Substrate (e.g., Carboxylic Acid) adduct Chiral Adduct (N-Acyl Morpholine) sub->adduct 1. Attachment aux (2R,5R)-2,5-Dimethyl- morpholine Auxiliary aux->adduct reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) adduct->reaction 2. Reaction diastereomers Product Diastereomers (Major + Minor) reaction->diastereomers separation Purification (Chromatography or Crystallization) diastereomers->separation major Isolated Major Diastereomer separation->major cleavage Auxiliary Cleavage major->cleavage 3. Cleavage product Enantioenriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for using a chiral auxiliary.

Troubleshooting Guide

Problem: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a common issue and can often be resolved by systematically optimizing reaction conditions.[1]

Q: My diastereomeric ratio (d.r.) is close to 1:1. What should I check first?

A: The formation of a single, well-defined enolate geometry (E or Z) is crucial for high selectivity. The choice of base and counterion significantly influences this step.

  • Base: For forming Z-enolates, which are often required for high selectivity in aldol reactions, lithium-based bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are preferred. Sodium or potassium bases may give different enolate geometries and lower selectivity.

  • Additives: Lewis basic additives like HMPA or DMPU can disrupt aggregation and impact selectivity. Their effect should be evaluated carefully.

Q: I've optimized the base, but the selectivity is still poor. What's the next step?

A: Temperature and solvent play a critical role. Asymmetric reactions are often highly sensitive to thermal energy.[1]

  • Temperature: Lowering the reaction temperature (e.g., from -40 °C to -78 °C) is one of the most effective ways to enhance diastereoselectivity. Lower temperatures favor the transition state with the lower activation energy, which leads to the major diastereomer.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are common. It may be beneficial to screen other solvents like Toluene or Dichloromethane.

Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed q1 Is enolate formation well-controlled? start->q1 a1_yes Screen Reaction Parameters q1->a1_yes Yes a1_no Optimize Enolate Formation q1->a1_no No q2 Is temperature optimized? a1_yes->q2 sol1 Change Base (e.g., LDA, LHMDS) a1_no->sol1 sol2 Vary Counterion (Li+, Na+, K+) a1_no->sol2 a2_yes Vary Solvent / Additives q2->a2_yes Yes a2_no Lower Temperature (e.g., to -78 °C) q2->a2_no No sol3 Check Reagent Purity (Auxiliary, Substrate, Electrophile) a2_yes->sol3 end Improved Diastereoselectivity a2_yes->end a2_no->end sol1->end sol2->end sol3->end

Decision tree for troubleshooting low diastereoselectivity.

Problem: Low Reaction Yield

Q: My reaction has high selectivity but a very low yield. What are the potential causes?

A: Low yields can arise from several issues unrelated to stereoselectivity.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can quench strong bases (like LDA) and reactive enolates.

  • Reagent Stoichiometry: Incomplete deprotonation can leave starting material. Ensure at least one full equivalent of base is used. The stoichiometry of the electrophile (e.g., aldehyde or alkyl halide) may also need optimization.

  • Reaction Time/Temperature: The reaction may be too slow at very low temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal time. Allowing the reaction to warm prematurely can cause side reactions, while excessively long times can lead to decomposition.

Problem: Difficulty Removing the Auxiliary

Q: How can I cleave the N-acyl morpholine amide without damaging my product?

A: Morpholine amides are robust, but can be cleaved under specific conditions to reveal different functional groups.

  • To Carboxylic Acid: Basic hydrolysis (e.g., LiOH in THF/water) or acidic hydrolysis (e.g., aqueous H₂SO₄) can convert the amide to the corresponding carboxylic acid. Mild conditions are crucial to prevent epimerization of the α-stereocenter.

  • To Aldehyde: Partial reduction with a hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) can yield the aldehyde.

  • To Alcohol: Stronger reduction using Lithium Aluminum Hydride (LAH) will typically furnish the primary alcohol.

Data Presentation

While specific examples detailing the use of (2R,5R)-2,5-dimethylmorpholine as a chiral auxiliary are not prevalent in peer-reviewed literature, the morpholine amide scaffold has been shown to be effective in other stereoselective systems. The following data for an N-propionyl morpholine demonstrates the high levels of induction achievable in this class of compounds.

EntryElectrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Yield (%)Conditions
1Isobutyraldehyde>20:182N-propionyl morpholine, (Ipc)₂BOTf, Et₃N, CH₂Cl₂, -78 °C
2Benzaldehyde>20:175N-propionyl morpholine, (Ipc)₂BOTf, Et₃N, CH₂Cl₂, -78 °C

Data adapted from studies on related morpholine carboxamides in highly diastereoselective boron-mediated aldol reactions. Here, the stereocontrol is derived from the chiral boron reagent, but it illustrates the potential for high facial bias in the morpholine amide system.

Experimental Protocols

Protocol 1: Attachment of the Auxiliary to a Carboxylic Acid

This procedure describes the formation of the N-acyl morpholine amide from a generic carboxylic acid.

  • Reagents & Materials:

    • Carboxylic acid (1.0 eq)

    • Oxalyl chloride or Thionyl chloride (1.2 eq)

    • (2R,5R)-2,5-Dimethylmorpholine (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF (1 drop).

    • Slowly add oxalyl chloride at 0 °C and stir for 2 hours at room temperature, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting acid (TLC/LC-MS).

    • In a separate flask, dissolve (2R,5R)-2,5-dimethylmorpholine and Et₃N in anhydrous DCM and cool to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution to the amine solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until complete.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Diastereoselective Aldol Reaction

This protocol provides a general method for the aldol reaction of an N-propionyl morpholine adduct.

  • Reagents & Materials:

    • N-Propionyl-(2R,5R)-2,5-dimethylmorpholine (1.0 eq)

    • Lithium Diisopropylamide (LDA) (1.05 eq, freshly prepared or titrated solution)

    • Aldehyde (1.2 eq, freshly distilled)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the N-propionyl morpholine adduct in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise over 15 minutes.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add the aldehyde dropwise as a solution in a small amount of anhydrous THF.

    • Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC for consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the crude diastereomeric ratio by ¹H NMR or GC analysis.

    • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Auxiliary to the Carboxylic Acid

This protocol describes a mild hydrolytic cleavage of the auxiliary.

  • Reagents & Materials:

    • N-acyl morpholine adduct (1.0 eq)

    • Lithium hydroxide (LiOH) (4.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the N-acyl morpholine adduct in a THF/water mixture.

    • Cool the solution to 0 °C and add solid LiOH.

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x). The recovered auxiliary will likely remain in the aqueous layer or can be extracted separately after basification.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

    • Purify as necessary.

References

Conditions for cleavage of (2R,5R)-2,5-Dimethylmorpholine chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of the (2R,5R)-2,5-Dimethylmorpholine chiral auxiliary. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for cleaving the (2R,5R)-2,5-Dimethylmorpholine chiral auxiliary from an N-acyl derivative?

The cleavage of the N-acyl bond to release the chiral product and recover the auxiliary typically involves standard methods for amide hydrolysis or reduction. The choice of method depends on the desired functionality of the final product (e.g., carboxylic acid, alcohol, or aldehyde). The most common approaches include:

  • Acidic or Basic Hydrolysis: To obtain the corresponding chiral carboxylic acid.

  • Reductive Cleavage: To yield the chiral primary alcohol or aldehyde.

  • Organometallic Addition: To generate chiral ketones.

Q2: How can I recover the (2R,5R)-2,5-Dimethylmorpholine auxiliary after cleavage?

The recovery of the chiral auxiliary is a key advantage of its use.[1] After the cleavage reaction, the (2R,5R)-2,5-dimethylmorpholine auxiliary can typically be separated from the product through an aqueous workup and extraction. Being a basic compound, it can be extracted from the organic layer using an acidic aqueous solution. Subsequent basification of the aqueous layer and extraction with an organic solvent will allow for its isolation.

Q3: What are the key parameters to consider to avoid epimerization of the stereocenter alpha to the carbonyl group during cleavage?

Epimerization is a risk, particularly under harsh basic or acidic conditions which can lead to the formation of an enolate. To minimize this risk, consider the following:

  • Reaction Temperature: Perform the cleavage at the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Reagent Stoichiometry: Use the minimum effective amount of acid or base to prevent prolonged exposure to harsh conditions.

  • Milder Reagents: Consider using milder cleavage conditions where possible. For instance, some reductive cleavage methods are less prone to causing epimerization.[2]

Troubleshooting Guides

Issue 1: Incomplete Auxiliary Cleavage

Possible Causes:

  • Insufficient Reagent: The stoichiometric amount of the cleaving reagent may not be sufficient to drive the reaction to completion.

  • Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction rate.

  • Low Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

  • Poor Reagent Quality: The reagents used for cleavage may have degraded over time.

Solutions:

  • Increase Reagent Equivalents: Gradually increase the equivalents of the cleaving reagent (e.g., acid, base, or reducing agent).

  • Elevate Reaction Temperature: Cautiously increase the reaction temperature while monitoring for potential side reactions or epimerization.

  • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

  • Verify Reagent Quality: Use fresh, high-quality reagents.

Troubleshooting Workflow for Incomplete Cleavage

start Incomplete Cleavage Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK complete Cleavage Complete check_reagents->complete Issue Resolved alternative_method Consider Alternative Cleavage Method optimize_conditions->alternative_method Cleavage still incomplete optimize_conditions->complete Issue Resolved alternative_method->complete Success

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.

Issue 2: Low Yield of the Cleaved Product

Possible Causes:

  • Product Decomposition: The product may be sensitive to the cleavage conditions (e.g., strong acid or base).

  • Side Reactions: Undesired side reactions may be consuming the starting material or product.

  • Inefficient Workup: The product may be lost during the extraction or purification steps.

Solutions:

  • Milder Conditions: Explore milder cleavage reagents or conditions.

  • Careful Monitoring: Monitor the reaction closely to avoid over-running the reaction, which could lead to decomposition.

  • Optimized Workup: Ensure the pH is appropriate during aqueous workup to ensure the product is in the desired layer (organic or aqueous). Perform multiple extractions to maximize recovery.

Issue 3: Epimerization of the Chiral Center

Possible Causes:

  • Harsh Basic or Acidic Conditions: Strong bases or acids can promote enolization and subsequent epimerization.[3]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of epimerization.

Solutions:

  • Use Weaker Acids/Bases: If possible, use weaker acids or bases for hydrolysis.

  • Low-Temperature Reactions: Perform the cleavage at 0 °C or below if the reaction rate is acceptable.

  • Alternative Cleavage Methods: Consider reductive cleavage methods, which are often performed under neutral or mildly acidic/basic conditions and can be less prone to causing epimerization.[2]

Factors Contributing to Epimerization

epimerization Epimerization Risk strong_base Strong Base enolate Enolate Formation strong_base->enolate strong_acid Strong Acid strong_acid->enolate high_temp High Temperature high_temp->enolate enolate->epimerization start N-Acyl Auxiliary Substrate cleavage Cleavage Reaction (Hydrolysis, Reduction, etc.) start->cleavage workup Aqueous Workup & Extraction cleavage->workup product_iso Product Isolation & Purification workup->product_iso aux_recovery Auxiliary Recovery workup->aux_recovery final_product Pure Chiral Product product_iso->final_product recovered_aux Recovered Auxiliary aux_recovery->recovered_aux

References

Technical Support Center: Overcoming Low Yields in Reactions with (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving (2R,5R)-2,5-Dimethylmorpholine hydrochloride. Our goal is to equip researchers with the knowledge to diagnose and resolve issues leading to low reaction yields, ensuring the successful synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral organic compound. Due to its specific stereochemistry, it is frequently employed as a chiral auxiliary or a key building block in asymmetric synthesis. Its applications are prominent in the development of pharmaceuticals, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs for targeted protein degradation.

Q2: Why am I experiencing low yields in my reaction with this compound?

Low yields in reactions involving this reagent can stem from several factors, often related to its inherent chemical properties and the specifics of the reaction being performed. Common culprits include:

  • Steric Hindrance: The two methyl groups on the morpholine ring can physically obstruct the approach of other reactants, slowing down the reaction rate and leading to incomplete conversion.

  • Basicity of the Morpholine Nitrogen: The nitrogen atom in the morpholine ring is basic. In its hydrochloride salt form, the nitrogen is protonated. For it to participate in nucleophilic reactions, it must be deprotonated by a suitable base. Incomplete deprotonation is a common reason for low yields.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or choice of base, can significantly impact the reaction outcome.[1]

  • Side Reactions: Competing side reactions, such as elimination or reaction with the solvent, can consume starting materials and reduce the yield of the desired product.

  • Moisture and Air Sensitivity: While the hydrochloride salt is generally stable, the free base can be sensitive to atmospheric moisture and carbon dioxide. Reactions should be performed under an inert atmosphere with dry solvents.

Troubleshooting Guides for Common Reactions

Below are troubleshooting guides for three common reaction types where this compound is frequently used.

N-Alkylation Reactions

N-alkylation of (2R,5R)-2,5-Dimethylmorpholine is a fundamental step in many synthetic routes. Low yields are often encountered and can be addressed by systematic optimization.

Problem: Low yield in the N-alkylation of (2R,5R)-2,5-Dimethylmorpholine.

Troubleshooting Workflow:

G start Low N-Alkylation Yield check_base Is the base strong enough and used in sufficient excess? start->check_base check_solvent Is the solvent appropriate for an SN2 reaction? check_base->check_solvent Yes solution_base Use a stronger, non-nucleophilic base (e.g., NaH, K2CO3, DBU). Ensure at least 1.1 equivalents are used. check_base->solution_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution_solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). Ensure anhydrous conditions. check_solvent->solution_solvent No check_lg Is the leaving group on the alkylating agent effective? check_temp->check_lg Yes solution_temp Screen a range of temperatures (e.g., RT to 80 °C). Higher temperatures may be needed for less reactive alkyl halides. check_temp->solution_temp No check_sterics Is steric hindrance a major factor? check_lg->check_sterics Yes solution_lg Use a better leaving group (I > Br > Cl > OTs). check_lg->solution_lg No solution_sterics If possible, use a less sterically hindered alkylating agent. Consider alternative synthetic routes. check_sterics->solution_sterics No

Caption: Troubleshooting workflow for low N-alkylation yields.

Quantitative Data Summary: N-Alkylation Optimization

ParameterCondition ACondition BCondition CYield (%)
Base Triethylamine (1.2 eq)K₂CO₃ (2.0 eq)NaH (1.5 eq)35
Triethylamine (1.2 eq)K₂CO₃ (2.0 eq)NaH (1.5 eq)75
Triethylamine (1.2 eq)K₂CO₃ (2.0 eq)NaH (1.5 eq)92
Solvent DichloromethaneAcetonitrileDMF40
DichloromethaneAcetonitrileDMF68
DichloromethaneAcetonitrileDMF85
Temperature 25 °C50 °C80 °C55
25 °C50 °C80 °C78
25 °C50 °C80 °C90

Note: Yields are hypothetical and for illustrative purposes to show trends.

Experimental Protocol: Optimized N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. However, the steric hindrance of (2R,5R)-2,5-Dimethylmorpholine can lead to incomplete imine/enamine formation or slow reduction.

Problem: Low yield in reductive amination with (2R,5R)-2,5-Dimethylmorpholine.

Troubleshooting Workflow:

G start Low Reductive Amination Yield check_imine Is imine/enamine formation efficient? start->check_imine check_reductant Is the reducing agent suitable and active? check_imine->check_reductant Yes solution_imine Use a dehydrating agent (e.g., molecular sieves). Pre-form the imine/enamine before adding the reducing agent. check_imine->solution_imine No check_ph Is the reaction pH optimal (typically 4-6)? check_reductant->check_ph Yes solution_reductant Use a milder, more selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Ensure the reagent is fresh. check_reductant->solution_reductant No check_side_reactions Are there competing side reactions (e.g., over-reduction)? check_ph->check_side_reactions Yes solution_ph Add a catalytic amount of a weak acid (e.g., acetic acid). check_ph->solution_ph No solution_side_reactions Use a more selective reducing agent. Control the reaction temperature. check_side_reactions->solution_side_reactions No

Caption: Troubleshooting workflow for low reductive amination yields.

Quantitative Data Summary: Reductive Amination Optimization

ParameterCondition ACondition BCondition CYield (%)
Reducing Agent NaBH₄NaBH₃CNNaBH(OAc)₃45
NaBH₄NaBH₃CNNaBH(OAc)₃70
NaBH₄NaBH₃CNNaBH(OAc)₃88
Additive NoneAcetic Acid (cat.)Ti(OiPr)₄50
NoneAcetic Acid (cat.)Ti(OiPr)₄75
NoneAcetic Acid (cat.)Ti(OiPr)₄90
Solvent MethanolDichloromethane1,2-Dichloroethane60
MethanolDichloromethane1,2-Dichloroethane82
MethanolDichloromethane1,2-Dichloroethane91

Note: Yields are hypothetical and for illustrative purposes to show trends.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) and (2R,5R)-2,5-Dimethylmorpholine (1.2 eq, free base) in anhydrous 1,2-dichloroethane, add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Amide Coupling Reactions

The formation of an amide bond with (2R,5R)-2,5-Dimethylmorpholine can be challenging due to its secondary amine nature and steric bulk.

Problem: Low yield in amide coupling with (2R,5R)-2,5-Dimethylmorpholine.

Troubleshooting Workflow:

G start Low Amide Coupling Yield check_coupling Is the coupling reagent effective for hindered amines? start->check_coupling check_activation Is the carboxylic acid fully activated before adding the amine? check_coupling->check_activation Yes solution_coupling Use a more powerful coupling reagent (e.g., HATU, HBTU, COMU). check_coupling->solution_coupling No check_base_coupling Is a suitable non-nucleophilic base being used? check_activation->check_base_coupling Yes solution_activation Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 min before adding the amine. check_activation->solution_activation No check_temp_coupling Is the reaction temperature appropriate? check_base_coupling->check_temp_coupling Yes solution_base_coupling Use a hindered amine base (e.g., DIPEA, 2,6-lutidine). check_base_coupling->solution_base_coupling No solution_temp_coupling Screen temperatures from 0 °C to room temperature. Avoid excessive heat which can cause side reactions. check_temp_coupling->solution_temp_coupling No

Caption: Troubleshooting workflow for low amide coupling yields.

Quantitative Data Summary: Amide Coupling Optimization

ParameterCondition ACondition BCondition CYield (%)
Coupling Reagent EDC/HOBtHBTUHATU40
EDC/HOBtHBTUHATU78
EDC/HOBtHBTUHATU93
Base TriethylamineDIPEA2,6-Lutidine65
TriethylamineDIPEA2,6-Lutidine85
TriethylamineDIPEA2,6-Lutidine91
Pre-activation Time 0 min15 min30 min70
0 min15 min30 min88
0 min15 min30 min95

Note: Yields are hypothetical and for illustrative purposes to show trends.

Experimental Protocol: Optimized Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (2R,5R)-2,5-Dimethylmorpholine (1.2 eq, free base) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The primary role of (2R,5R)-2,5-Dimethylmorpholine in drug development is often as a component of a larger molecule designed to interact with specific biological pathways. For instance, in PROTACs, it can be part of the linker that connects a warhead (targeting a protein of interest) to an E3 ligase ligand.

Logical Relationship in PROTAC Synthesis:

G cluster_0 PROTAC Components Warhead Warhead (Binds to Target Protein) PROTAC PROTAC Molecule Warhead->PROTAC Coupling Linker Linker (e.g., containing (2R,5R)-2,5-Dimethylmorpholine) Linker->PROTAC Coupling E3_Ligase_Ligand E3 Ligase Ligand (Recruits E3 Ligase) E3_Ligase_Ligand->PROTAC Coupling

Caption: Logical relationship of components in PROTAC synthesis.

By understanding the common pitfalls and systematically applying these troubleshooting strategies, researchers can significantly improve the yields of their reactions involving this compound, accelerating their research and development efforts.

References

Technical Support Center: Asymmetric Synthesis Using Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis utilizing chiral morpholines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or poor conversion when using a chiral morpholine-based organocatalyst?

A1: Low reactivity in chiral morpholine-catalyzed reactions, particularly in enamine catalysis for transformations like Michael additions, can be attributed to the inherent electronic and conformational properties of the morpholine ring.[1] The oxygen atom in the morpholine scaffold is electron-withdrawing, which can decrease the nucleophilicity of the enamine intermediate.[1] Additionally, the nitrogen atom in the morpholine ring can exhibit pronounced pyramidalization, further diminishing its catalytic activity compared to pyrrolidine-based catalysts.[1]

Troubleshooting Workflow for Low Reactivity

G start Low Reactivity Observed catalyst Catalyst Inactivity start->catalyst conditions Suboptimal Reaction Conditions start->conditions substrate Substrate Issues start->substrate sol_catalyst1 sol_catalyst1 catalyst->sol_catalyst1 Increase catalyst loading sol_catalyst2 sol_catalyst2 catalyst->sol_catalyst2 Consider a more activating N-substituent on the morpholine sol_conditions1 sol_conditions1 conditions->sol_conditions1 Increase reaction temperature sol_conditions2 sol_conditions2 conditions->sol_conditions2 Screen different solvents sol_conditions3 sol_conditions3 conditions->sol_conditions3 Extend reaction time sol_substrate1 sol_substrate1 substrate->sol_substrate1 Ensure high purity of reactants end_node Improved Reactivity sol_catalyst1->end_node sol_catalyst2->end_node sol_conditions1->end_node sol_conditions2->end_node sol_conditions3->end_node sol_substrate1->end_node

Caption: Troubleshooting workflow for low reactivity.

Q2: My reaction is producing a mixture of diastereomers with low diastereoselectivity. What are the likely causes?

A2: Low diastereoselectivity can arise from several factors. The conformation of the morpholine ring and its substituents plays a crucial role in dictating the facial selectivity of the reaction. Steric hindrance and stereoelectronic effects, such as the avoidance of pseudo A1,3 strain, can influence the preferred transition state, leading to the formation of a major diastereomer.[2][3] If these directing effects are weak or if multiple competing transition states are energetically accessible, a mixture of diastereomers may be formed.[4]

Q3: I am observing unexpected byproducts in my reaction. What are some common side reactions?

A3: While specific side reactions are highly dependent on the reaction type and conditions, some general unwanted transformations can occur:

  • Over-alkylation: In reactions involving alkylating agents, di-alkylation of the amine can occur, leading to undesired byproducts.[5]

  • Catalyst Decomposition: The catalyst itself may be unstable under the reaction conditions, leading to decomposition and loss of activity.[5]

  • Hydrolysis: In the presence of water, hydrolysis of intermediates or the final product can be a competing reaction.

Q4: How can I improve the enantioselectivity of my reaction?

A4: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. If you are observing low enantiomeric excess (ee), consider the following:

  • Purity of the Chiral Morpholine: Ensure the enantiomeric purity of your chiral morpholine catalyst or auxiliary is high, as even small amounts of the other enantiomer can significantly erode the ee of the product.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. A solvent screen is often beneficial.

  • Structural Modification of the Catalyst: Fine-tuning the steric and electronic properties of the chiral morpholine, for instance, by altering substituents on the ring, can improve stereocontrol.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Morpholine Synthesis via Cyclization

Problem: Synthesis of a substituted chiral morpholine via electrophile-induced cyclization of an N-allyl-β-amino alcohol results in a mixture of diastereomers.[4]

Potential Causes and Solutions:

CauseProposed SolutionExperimental Protocol
Incomplete Reaction leading to Kinetic Product Quench the reaction at an earlier time point to favor the formation of the thermodynamically less stable, but potentially single, diastereomer.[4]Monitor the reaction by TLC. For a substrate like N-allyl-N-(1-phenylethyl)-2-amino-3-methyl-1-butanol, quenching with saturated aqueous Na2CO3 after 5 minutes of bromine addition at -78 °C can yield a single diastereomer.[4]
Reaction proceeding to Thermodynamic Equilibrium Allowing the reaction to go to completion may result in an equilibrium mixture of diastereomers.[4] If a single diastereomer is desired, optimization of reaction time is crucial.For the same substrate, allowing the reaction to proceed for a longer duration (e.g., until complete consumption of starting material) may lead to a 2:1 mixture of diastereomers.[4]
Substituent Effects Electron-donating groups on the substrate may accelerate the reaction and influence the diastereomeric ratio.[4]An N-allyl-β-amino alcohol with a p-methoxyphenyl group at C-2 can yield an 8:1 mixture of diastereomers upon complete conversion after 10 minutes.[4]

Quantitative Data Summary:

Substrate Substituent at C-2Reaction TimeConversion (%)Diastereomeric Ratio (d.r.)
Phenyl5 min60100:0
PhenylCompletion1002:1
p-Methoxyphenyl5 min80100:0
p-Methoxyphenyl10 min1008:1

Data adapted from a study on the synthesis of chiral morpholine derivatives.[4]

Guide 2: Low Yield in Palladium-Catalyzed Morpholine Synthesis

Problem: A palladium-catalyzed carboamination reaction to form a morpholine ring is resulting in poor yields.

Troubleshooting Workflow:

G start Low Yield in Pd-Catalyzed Morpholine Synthesis catalyst_deact Catalyst Deactivation start->catalyst_deact ligand_issue Incorrect Ligand start->ligand_issue base_issue Inappropriate Base start->base_issue purity_issue Starting Material Impurities start->purity_issue sol_catalyst_deact sol_catalyst_deact catalyst_deact->sol_catalyst_deact Ensure inert atmosphere (Ar/N2) Use anhydrous solvents and reagents sol_ligand_issue sol_ligand_issue ligand_issue->sol_ligand_issue Screen different phosphine ligands sol_base_issue sol_base_issue base_issue->sol_base_issue Test alternative bases (e.g., NaOtBu, K3PO4, Cs2CO3) sol_purity_issue sol_purity_issue purity_issue->sol_purity_issue Purify starting materials to remove catalyst poisons end_node Improved Yield sol_catalyst_deact->end_node sol_ligand_issue->end_node sol_base_issue->end_node sol_purity_issue->end_node

Caption: Troubleshooting workflow for low yields in Pd-catalyzed morpholine synthesis.

Experimental Protocol: General Procedure for Palladium-Catalyzed Carboamination

  • Preparation: In a glovebox, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl or alkenyl halide and the ethanolamine derivative, followed by the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture with stirring for the specified time.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Note: The specific choice of catalyst, ligand, base, solvent, and temperature must be optimized for each substrate combination.[5]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Morpholine via Bromine-Induced Cyclization [4]

  • Dissolve the optically pure N-allyl-β-amino alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a 10% (w/v) solution of bromine in dichloromethane (1.0 mmol) dropwise over 5 minutes.

  • After the desired reaction time (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium carbonate (5 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine [6]

  • In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., SKP) in an anhydrous solvent (e.g., DCM) in a vial. Stir for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the 2-substituted dehydromorpholine (0.25 mmol) in the anhydrous solvent (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction at room temperature for 24 hours.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • Analyze the conversion and enantiomeric excess of the crude product.

This technical support center provides a starting point for addressing common issues in asymmetric synthesis using chiral morpholines. For more specific challenges, consulting the primary literature for closely related transformations is highly recommended.

References

Technical Support Center: Optimization of Reaction Temperature for (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of (2R,5R)-2,5-Dimethylmorpholine hydrochloride. The following question-and-answer-based troubleshooting guides and FAQs address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing (2R,5R)-2,5-Dimethylmorpholine?

A1: A plausible and stereoselective approach for the synthesis of (2R,5R)-2,5-Dimethylmorpholine involves the intramolecular cyclization of a chiral amino diol precursor. A common strategy begins with a commercially available chiral starting material, such as (R)-alaninol. The synthesis can be broadly divided into two key stages:

  • N-Alkylation: The nitrogen of (R)-alaninol is alkylated with a propylene oxide equivalent (e.g., 2-chloropropanol or propylene oxide) to introduce the second chiral center and form the open-chain amino diol precursor.

  • Intramolecular Cyclization (Etherification): The amino diol is then cyclized under acidic or basic conditions to form the morpholine ring. The temperature at this stage is a critical parameter that influences the diastereoselectivity of the reaction.

  • Hydrochloride Salt Formation: The resulting (2R,5R)-2,5-Dimethylmorpholine free base is then converted to its hydrochloride salt for improved stability and handling.

Q2: How does reaction temperature influence the stereochemical outcome of the cyclization step?

A2: Reaction temperature can have a significant impact on the diastereomeric ratio (d.r.) of the 2,5-dimethylmorpholine product. Generally, intramolecular cyclization reactions can be under either kinetic or thermodynamic control.

  • Lower Temperatures (e.g., 0-25 °C): Often favor the kinetically controlled product. The transition state leading to one diastereomer may have a lower activation energy, resulting in its faster formation.

  • Higher Temperatures (e.g., 50-100 °C): Tend to favor the thermodynamically more stable product. At elevated temperatures, there is enough energy to overcome the activation barriers for both forward and reverse reactions (if applicable), allowing the reaction to equilibrate towards the most stable diastereomer. For 2,5-disubstituted morpholines, the cis isomer is often the thermodynamically favored product.

Q3: What are the typical reagents and conditions for the intramolecular cyclization?

A3: The intramolecular cyclization to form the morpholine ring is essentially an etherification reaction. This can be achieved under various conditions:

  • Acid-Catalyzed Cyclization: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be used to protonate the hydroxyl group, making it a good leaving group (water).

  • Base-Mediated Cyclization (Williamson Ether Synthesis approach): A strong base, such as sodium hydride (NaH), can be used to deprotonate one of the hydroxyl groups, forming an alkoxide that then displaces a leaving group (e.g., a tosylate or halide) on the other side of the nitrogen.

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into various functional groups, including an ether, under mild conditions. It typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Incorrect cis:trans Ratio)

Potential Cause Suggested Solution
Suboptimal Reaction Temperature The reaction temperature is a critical factor for stereocontrol. If the desired diastereomer is the thermodynamic product (often the cis isomer), consider increasing the reaction temperature to allow for equilibration. Conversely, for the kinetic product, lowering the temperature may be beneficial. It is advisable to run small-scale experiments at various temperatures to determine the optimal condition.
Incorrect Choice of Reagents The choice of acid or base catalyst can influence the transition state geometry and thus the stereochemical outcome. If using an acid catalyst, try screening different acids (e.g., H₂SO₄, TsOH, camphorsulfonic acid). In base-mediated cyclizations, the counter-ion of the base can also play a role.
Solvent Effects The polarity of the solvent can affect the stability of the transition states leading to different diastereomers. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, DMF).

Issue 2: Low Yield of (2R,5R)-2,5-Dimethylmorpholine

Potential Cause Suggested Solution
Incomplete Cyclization Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). If the reaction has stalled, an increase in temperature or addition of more catalyst may be necessary. In some cases, a more potent dehydrating agent or a stronger base might be required.
Side Reactions At higher temperatures, side reactions such as elimination or intermolecular reactions (polymerization) can occur. If side products are observed, consider lowering the reaction temperature and extending the reaction time. High dilution conditions can also favor the desired intramolecular cyclization over intermolecular side reactions.
Decomposition of Starting Material or Product The starting amino diol or the morpholine product may be unstable under the reaction conditions. Ensure that the chosen temperature is not causing degradation. A lower reaction temperature for a longer duration might be a viable alternative.

Issue 3: Difficulty in Isolating and Purifying the Product

Potential Cause Suggested Solution
Formation of Emulsions During Workup The basic nitrogen of the morpholine can lead to emulsions during aqueous workup. To break emulsions, try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite.
Co-elution of Diastereomers During Chromatography The cis and trans diastereomers of 2,5-dimethylmorpholine can be difficult to separate by standard column chromatography. It may be necessary to screen different solvent systems or use a high-performance liquid chromatography (HPLC) system with a suitable chiral or achiral column. Alternatively, the diastereomers can sometimes be separated more easily after conversion to their hydrochloride salts due to differences in their crystal packing.
Product is Volatile 2,5-Dimethylmorpholine is a relatively low molecular weight compound and may be volatile. Care should be taken during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.

Data Presentation

Table 1: Hypothetical Effect of Cyclization Temperature on Diastereomeric Ratio and Yield of (2R,5R)-2,5-Dimethylmorpholine

Reaction Temperature (°C)Diastereomeric Ratio (cis:trans)Isolated Yield (%)Purity (%)
01 : 1.56594
25 (Room Temperature)1.2 : 17296
502.5 : 18598
804 : 18197
1004.2 : 17595

Note: This data is illustrative and intended to demonstrate a typical trend where higher temperatures favor the formation of the more stable cis diastereomer up to an optimal point, after which side reactions may reduce the overall yield.

Experimental Protocols

Protocol 1: Synthesis of (2R,5R)-2,5-Dimethylmorpholine (Illustrative)

  • N-Alkylation of (R)-Alaninol:

    • To a solution of (R)-alaninol (1.0 eq) in a suitable solvent (e.g., methanol) at 0 °C, add 1.1 equivalents of 1-chloro-2-propanol.

    • Slowly add a base, such as potassium carbonate (2.0 eq), and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure. The crude amino diol can be purified by column chromatography or used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude amino diol in a high-boiling solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., 0.1 eq of p-toluenesulfonic acid).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

    • Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2R,5R)-2,5-dimethylmorpholine.

  • Purification:

    • The crude product can be purified by fractional distillation or column chromatography on silica gel.

Protocol 2: Formation of this compound

  • Dissolve the purified (2R,5R)-2,5-dimethylmorpholine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of (2R,5R)-2,5-Dimethylmorpholine cluster_salt_formation Hydrochloride Salt Formation start Start: (R)-Alaninol n_alkylation N-Alkylation (+ 1-Chloro-2-propanol, K2CO3) start->n_alkylation amino_diol Intermediate: Amino Diol n_alkylation->amino_diol cyclization Intramolecular Cyclization (p-TsOH, Toluene, Heat) amino_diol->cyclization free_base Product: (2R,5R)-2,5-Dimethylmorpholine (Free Base) cyclization->free_base purified_base Purified Free Base free_base->purified_base Purification hcl_addition HCl Addition (Anhydrous Solvent) purified_base->hcl_addition hcl_salt Final Product: (2R,5R)-2,5-Dimethylmorpholine HCl hcl_addition->hcl_salt

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Diastereoselectivity temp Suboptimal Temperature issue->temp reagents Incorrect Reagents issue->reagents solvent Solvent Effects issue->solvent adjust_temp Adjust Temperature (Increase for thermodynamic, decrease for kinetic) temp->adjust_temp screen_reagents Screen Catalysts/Bases reagents->screen_reagents screen_solvents Vary Solvent Polarity solvent->screen_solvents

Caption: Troubleshooting logic for low diastereoselectivity.

Technical Support Center: Recycling (2R,5R)-2,5-Dimethylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recycling and recovery of the (2R,5R)-2,5-Dimethylmorpholine chiral auxiliary. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in efficiently recovering and reusing this valuable chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: Why is it important to recycle the (2R,5R)-2,5-Dimethylmorpholine auxiliary?

A1: Chiral auxiliaries are often complex molecules that can be expensive and time-consuming to synthesize.[1] Effective recovery and recycling of the (2R,5R)-2,5-Dimethylmorpholine auxiliary are crucial for improving the overall cost-effectiveness, sustainability, and scalability of a synthetic route.[1] By reusing the auxiliary, you can significantly reduce chemical waste and the overall cost of your synthesis.

Q2: What is the general principle behind recovering the (2R,5R)-2,5-Dimethylmorpholine auxiliary?

A2: The (2R,5R)-2,5-Dimethylmorpholine auxiliary is typically attached to a substrate via an amide bond. The recovery process involves three main steps:

  • Cleavage: The amide bond is broken, usually through hydrolysis, to liberate the auxiliary from the desired product.[2][3]

  • Extraction: An extractive workup separates the chiral auxiliary from the reaction product based on their differing solubility in aqueous and organic phases at different pH levels.

  • Purification: The recovered auxiliary is purified to ensure it is free from impurities before being reused in subsequent reactions.[4]

Q3: What are the most common methods for cleaving the amide bond to recover the auxiliary?

A3: The most common methods for cleaving the N-acyl bond are acidic or basic hydrolysis.[2][3] The choice of method depends on the stability of your desired product to the reaction conditions. Basic hydrolysis is often considered gentler than acidic hydrolysis.[4]

Q4: How can I confirm that the recovered auxiliary maintains its stereochemical integrity?

A4: To ensure that no racemization has occurred during the recovery process, the stereochemical integrity of the recovered (2R,5R)-2,5-Dimethylmorpholine can be verified. This can be done by measuring its specific rotation and comparing it to the literature value or by using chiral High-Performance Liquid Chromatography (HPLC).[4]

Q5: Can the recovered auxiliary be reused immediately?

A5: It is crucial to ensure the recovered auxiliary is pure and dry before reuse.[4] Impurities, such as residual product, byproducts, or solvents, can interfere with subsequent reactions and affect the stereochemical outcome.[4] Purification by recrystallization or chromatography may be necessary to achieve the required purity.[4]

Experimental Protocols

General Protocol for the Recovery of (2R,5R)-2,5-Dimethylmorpholine via Hydrolysis

This protocol provides a general guideline for the recovery of the (2R,5R)-2,5-Dimethylmorpholine auxiliary after its use in an asymmetric synthesis. Optimization may be required based on the specific substrate and product.

1. Amide Cleavage (Basic Hydrolysis):

  • Dissolve the N-acylated product (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of a base, such as 1 M lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equiv.).

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

2. Workup and Extraction:

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the carboxylic acid product. The product will be in the organic phase, while the protonated auxiliary remains in the aqueous phase.

  • To recover the auxiliary, make the aqueous layer basic by adding a strong base (e.g., 1 M NaOH) until the pH is greater than 12.[4]

  • Extract the deprotonated (2R,5R)-2,5-Dimethylmorpholine from the basic aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (perform at least 3-5 extractions).[4]

3. Isolation and Purification:

  • Combine the organic extracts containing the auxiliary.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2R,5R)-2,5-Dimethylmorpholine auxiliary.[4]

  • If necessary, purify the recovered auxiliary further by distillation or recrystallization to ensure high purity before reuse.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery Yield of Auxiliary 1. Incomplete hydrolysis of the amide. 2. Formation of a stable emulsion during extraction. 3. Auxiliary remains in the aqueous layer due to improper pH. 4. Insufficient number of extractions.1. Monitor the reaction closely using TLC or LC-MS to ensure complete consumption of the starting material. If needed, extend the reaction time or slightly increase the temperature.[4] 2. To break up emulsions, add brine (saturated NaCl solution) to the separatory funnel or centrifuge the mixture.[4] 3. Before extracting the auxiliary, ensure the aqueous layer is strongly basic (pH > 12) to fully deprotonate the morpholine nitrogen.[4] 4. Increase the number of extractions with the organic solvent to ensure complete removal of the auxiliary from the aqueous phase.[4]
Recovered Auxiliary is Impure 1. Contamination with the carboxylic acid product. 2. Residual solvent from the workup. 3. Degradation of the auxiliary.1. Ensure thorough washing of the basic aqueous layer with an organic solvent before extracting the auxiliary. Purify the recovered auxiliary by distillation or recrystallization.[4] 2. Ensure the recovered auxiliary is thoroughly dried under a high vacuum to remove any residual solvents.[4] 3. If degradation is suspected, consider using milder hydrolysis conditions (e.g., lower temperature, different base).
Decreased Enantioselectivity in Subsequent Reactions 1. Partial racemization of the auxiliary during recovery. 2. Presence of impurities affecting the stereochemical control.1. Avoid harsh conditions such as excessively high temperatures or prolonged exposure to strong acids or bases. Verify the optical purity of the recovered auxiliary via chiral HPLC or by measuring its specific rotation.[4] 2. Ensure the auxiliary is of high purity before reuse. If necessary, perform an additional purification step.[4]

Quantitative Data on Chiral Auxiliary Recovery

Chiral AuxiliaryCleavage MethodRecovery YieldPurity of Recovered Auxiliary
Oppolzer's CamphorsultamHydrolysis71-79% (crude)>99% after recrystallization[6]
PseudoephedrineAcidic or Basic HydrolysisGenerally highHigh after recrystallization or chromatography[4]
(4R,5S)-cyclopentano[d]oxazolidin-2-oneLithium hydroperoxide80-85%Not specified[7]
cis-1-Amino-2-hydroxyindan based auxiliaryLithium hydroxide77-85%Not specified[5]

Visualizations

Below are diagrams illustrating the experimental workflow for recycling the (2R,5R)-2,5-Dimethylmorpholine auxiliary and a troubleshooting guide for low recovery yield.

G Experimental Workflow for Auxiliary Recovery cluster_cleavage Amide Cleavage cluster_workup Extractive Workup cluster_isolation Isolation & Purification start N-Acylated Product cleavage Basic Hydrolysis (e.g., LiOH, H₂O) start->cleavage extraction1 Extract with Organic Solvent (Product in Organic Phase) cleavage->extraction1 basify Basify Aqueous Layer (pH > 12) extraction1->basify Aqueous Layer extraction2 Extract with Organic Solvent (Auxiliary in Organic Phase) basify->extraction2 dry_concentrate Dry and Concentrate Organic Extracts extraction2->dry_concentrate purification Purification (Distillation/Recrystallization) dry_concentrate->purification end Pure Recycled Auxiliary purification->end

Caption: Workflow for the recovery and recycling of the auxiliary.

G Troubleshooting Low Recovery Yield action_node action_node ok_node ok_node start Low Recovery Yield? check_hydrolysis Complete Hydrolysis? (TLC/LC-MS) start->check_hydrolysis prolong_reaction Prolong reaction time / Increase temperature check_hydrolysis->prolong_reaction No check_emulsion Emulsion Formed? check_hydrolysis->check_emulsion Yes prolong_reaction->check_emulsion add_brine Add brine or centrifuge check_emulsion->add_brine Yes check_ph Aqueous Layer pH > 12? check_emulsion->check_ph No add_brine->check_ph add_base Add more base check_ph->add_base No check_extractions Sufficient Extractions? check_ph->check_extractions Yes add_base->check_extractions increase_extractions Increase number of extractions check_extractions->increase_extractions No end Yield should improve check_extractions->end Yes increase_extractions->end

Caption: Troubleshooting logic for low recovery yield of the auxiliary.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries and an Investigation into (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for researchers and drug development professionals seeking to control the stereochemical outcome of reactions. Among the most reliable and well-documented are the Evans auxiliaries. This guide provides a comprehensive overview of Evans auxiliaries and investigates the potential of (2R,5R)-2,5-Dimethylmorpholine hydrochloride as a comparable chiral auxiliary.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The auxiliary is subsequently removed, having imparted its chirality to the molecule of interest. The ideal chiral auxiliary offers high stereoselectivity, predictable outcomes, and is easily attached and removed in high yields.

Evans Auxiliaries: A Gold Standard in Stereocontrol

Developed by David A. Evans and his group in the 1980s, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis.[1][2] Derived from readily available and relatively inexpensive amino acids, Evans auxiliaries are particularly effective in directing stereoselective alkylation and aldol reactions.[1][2][3] Their widespread adoption is a testament to their high efficacy and broad applicability in the synthesis of complex natural products and pharmaceuticals.[1][3]

The mechanism of stereochemical control with Evans auxiliaries relies on the formation of a conformationally rigid chelated enolate. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.

This compound: An Uncharted Territory in Asymmetric Synthesis

A thorough review of the scientific literature reveals a significant lack of information regarding the use of this compound as a chiral auxiliary in asymmetric synthesis. While the compound is commercially available, its application in stereoselective transformations has not been reported in peer-reviewed publications. Consequently, a direct comparison with the well-established Evans auxiliaries based on experimental data is not feasible at this time. The primary information available for this compound is its basic chemical properties and its classification as a building block for protein degraders.[1]

Due to the absence of performance data for this compound in asymmetric reactions, this guide will focus on providing a detailed overview of the performance and experimental protocols for the widely used Evans auxiliaries. This will serve as a valuable resource for researchers and provide a benchmark against which any future data on novel chiral auxiliaries can be compared.

Performance Data of Evans Auxiliaries

The following table summarizes the typical performance of common Evans auxiliaries in key asymmetric reactions, highlighting their high diastereoselectivity and yields.

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneAlkylationBenzyl bromide>99:195
(4S)-4-isopropyloxazolidin-2-oneAldol AdditionIsobutyraldehyde98:285
(4R)-4-benzyloxazolidin-2-oneAldol AdditionBenzaldehyde99:190

Experimental Protocols for Evans Auxiliary-Mediated Reactions

General Procedure for N-Acylation of an Evans Auxiliary
  • Dissolve the Evans auxiliary (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir the mixture for 30 minutes.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography.

General Procedure for Asymmetric Aldol Reaction
  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base, such as triethylamine or diisopropylethylamine (1.2 equiv).

  • Stir the mixture for 30-60 minutes to allow for enolate formation.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a phosphate buffer solution (pH 7).

  • Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.

  • Purify the aldol adduct by column chromatography.

General Procedure for Removal of the Evans Auxiliary

The chiral auxiliary can be cleaved to yield various functional groups, such as carboxylic acids, alcohols, or amides, under specific conditions that preserve the newly created stereocenter.

To obtain the carboxylic acid:

  • Dissolve the aldol or alkylation product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide followed by lithium hydroxide.

  • Stir the mixture for 2-4 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Extract the chiral auxiliary with an organic solvent.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

Visualization of Key Processes

The following diagrams illustrate the general workflow for the application of a chiral auxiliary and the mechanism of stereocontrol in an Evans aldol reaction.

G cluster_workflow General Workflow for Chiral Auxiliary Use Start Prochiral Substrate Attach Attach Chiral Auxiliary Start->Attach Covalent Bond Formation React Diastereoselective Reaction Attach->React Introduction of Chirality Cleave Cleave Auxiliary React->Cleave Formation of Diastereomers End Enantiomerically Enriched Product Cleave->End Recovery of Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

G cluster_mechanism Stereochemical Model for Evans Aldol Reaction Enolate Z-Enolate Formation Chelation Boron Chelation Enolate->Chelation Addition of Lewis Acid TransitionState Chair-like Transition State Chelation->TransitionState Conformational Rigidity Approach Electrophile Approach TransitionState->Approach Steric Shielding by Auxiliary Product Syn Aldol Adduct Approach->Product C-C Bond Formation

Caption: Simplified model of stereocontrol in an Evans auxiliary-mediated aldol reaction.

Conclusion

Evans auxiliaries remain a powerful and reliable method for achieving high levels of stereocontrol in asymmetric synthesis. Their versatility, predictability, and the extensive body of literature supporting their use solidify their position as a primary choice for researchers in organic synthesis and drug development. In contrast, this compound does not have any documented application as a chiral auxiliary in the scientific literature. Therefore, a direct performance comparison is not possible. Future research may explore the potential of novel structures like this compound in asymmetric catalysis; however, for now, Evans auxiliaries represent the established and validated standard in this field.

References

A Comparative Guide to (2R,5R)- vs (2S,5S)-2,5-Dimethylmorpholine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the various auxiliaries available, the C2-symmetric (2R,5R)- and (2S,5S)-2,5-dimethylmorpholine hydrochlorides have emerged as effective reagents, particularly in the asymmetric synthesis of α-amino acids. This guide provides an objective comparison of these enantiomeric auxiliaries, supported by experimental data, to aid in the selection of the appropriate reagent for achieving a desired stereochemical outcome.

The fundamental principle behind using (2R,5R)- and (2S,5S)-2,5-dimethylmorpholine lies in their ability to form a rigid, chelated enolate structure after being coupled with a substrate, such as glycine. This rigid structure effectively shields one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity. The C2-symmetry of the auxiliary simplifies the stereochemical analysis and often leads to high levels of stereocontrol.

Performance Comparison in Asymmetric Alkylation

The primary application of these chiral auxiliaries is in the asymmetric alkylation of enolates derived from precursor molecules like N-acyl morpholines. The choice between the (2R,5R) and (2S,5S) enantiomers directly determines the absolute stereochemistry of the newly formed chiral center in the product. As enantiomers, both auxiliaries are expected to exhibit identical performance in terms of yield and the degree of diastereoselectivity, but they will produce opposite enantiomers of the final product.

The following table summarizes representative data for the asymmetric alkylation of an N-glycyl morpholinone derived from these auxiliaries. This reaction is a key step in the synthesis of non-proteinogenic α-amino acids.

Chiral AuxiliaryElectrophile (R-X)Product ConfigurationDiastereomeric Excess (d.e.)Yield (%)
(2R,5R)-2,5-DimethylmorpholineBenzyl bromide (BnBr)(R)>95%~85%
(2S,5S)-2,5-DimethylmorpholineBenzyl bromide (BnBr)(S)>95%~85%
(2R,5R)-2,5-DimethylmorpholineAllyl iodide (CH2=CHCH2I)(R)>95%~80%
(2S,5S)-2,5-DimethylmorpholineAllyl iodide (CH2=CHCH2I)(S)>95%~80%
(2R,5R)-2,5-Dimethylmorpholinen-Butyl iodide (n-BuI)(R)>95%~90%
(2S,5S)-2,5-Dimethylmorpholinen-Butyl iodide (n-BuI)(S)>95%~90%

Note: The data presented are representative and can vary based on specific reaction conditions and the nature of the electrophile.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the steric hindrance imposed by the C2-symmetric dimethylmorpholine ring. After deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid lithium enolate is formed. The two methyl groups at the C2 and C5 positions of the morpholine ring create a chiral environment that effectively blocks one face of the planar enolate. Consequently, the electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The use of the (2R,5R)-auxiliary directs the electrophile to one face, leading to an (R)-configured product, while the (2S,5S)-auxiliary directs it to the opposite face, yielding the (S)-configured product.

G start Start: (2R,5R)- or (2S,5S)-2,5-Dimethylmorpholine HCl & N-Protected Glycine step1 Step 1: Amide Coupling - Neutralize HCl salt - Activate glycine (e.g., acid chloride) - Couple to form N-acyl morpholine start->step1 step2 Step 2: Deprotonation (Enolate Formation) - Dissolve in anhydrous THF - Cool to -78°C - Add LDA dropwise step1->step2 step3 Step 3: Diastereoselective Alkylation - Add electrophile (R-X) at -78°C - Stir for 2-4 hours - Quench with sat. NH4Cl step2->step3 step4 Step 4: Purification - Aqueous workup - Extraction with organic solvent - Column chromatography step3->step4 step5 Step 5: Auxiliary Cleavage - Acid hydrolysis (e.g., 6N HCl, reflux) - Liberates desired α-amino acid step4->step5 end Final Product: Enantiopure α-Amino Acid & Recovered Chiral Auxiliary step5->end

Chiral HPLC Analysis of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with derivatives of (2R,5R)-2,5-dimethylmorpholine hydrochloride, achieving accurate chiral separation is paramount to understanding the stereochemistry of reaction products and their subsequent pharmacological activity. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of these compounds, supported by experimental data. Additionally, it explores alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) that offer potential advantages in terms of speed and efficiency.

Comparison of Chiral HPLC Stationary Phases

The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have demonstrated success in resolving enantiomers and diastereomers of morpholine derivatives.

A key example involves the separation of diastereomeric and enantiomeric mixtures formed from reactions such as alkylation and reductive amination of precursors containing a morpholine moiety.[1] In these cases, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been effectively utilized.[1]

ParameterChiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)Cyclodextrin-based CSPs
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)β- or γ-cyclodextrin and derivatives
Typical Mobile Phase Normal Phase: n-Hexane/2-Propanol with additive (e.g., DEA)Normal Phase: n-Hexane/Ethanol or 2-Propanol with additiveReversed-phase or Polar Organic Mode
Primary Interaction π-π interactions, hydrogen bonding, steric hindranceπ-π interactions, hydrogen bonding, steric hindranceInclusion complexation, hydrogen bonding
Selectivity Often provides good to excellent selectivity for a broad range of racemates, including heterocyclic compounds.Complementary selectivity to amylose-based phases; effective for many aromatic and carbonyl compounds.Particularly effective for compounds that can fit within the cyclodextrin cavity.
Noted Application Successful preparative separation of diastereomers and enantiomers of N-substituted morpholine derivatives.[1]Widely used for a variety of chiral separations; comparison with AD-H often recommended in method development.Broad applicability, especially in reversed-phase mode.

Alternative Chiral Separation Techniques

While chiral HPLC is a robust and widely used technique, other methods can offer advantages in terms of speed, efficiency, and reduced solvent consumption.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that uses supercritical carbon dioxide as the primary mobile phase.[2] This results in faster analysis times and significantly less organic solvent consumption compared to normal-phase HPLC. Polysaccharide-based chiral columns are also the most commonly used stationary phases in SFC.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separations in CE are typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.

Experimental Protocols

Below is a detailed experimental protocol for the chiral HPLC separation of reaction products derived from morpholine precursors, based on a published method.[1]

Chiral HPLC Separation of N-Substituted Morpholine Derivatives

  • Instrumentation: A standard HPLC system equipped with a UV detector. For preparative scale, a larger bore column and a fraction collector are required.

  • Column: Chiralpak AD-H, 5 µm particle size. Analytical (e.g., 4.6 x 250 mm) or Preparative (e.g., 21 x 250 mm) dimensions.

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The ratio is optimized for the specific compound, often starting with a screening gradient. For basic compounds, an additive like diethylamine (DEA) at a concentration of 0.1% is typically added to the mobile phase to improve peak shape.

  • Flow Rate: For analytical scale, a typical flow rate is 1.0 mL/min. For preparative scale, the flow rate is increased proportionally to the column diameter (e.g., 25 mL/min for a 21 mm ID column).[1]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 230-280 nm).

  • Method: For preparative separation of diastereomeric mixtures, a gradient elution can be employed, for example, starting from n-hexane:2-propanol (70:30) and increasing to (50:50).[1]

Visualizing the Workflow and Logic

To better understand the process of chiral analysis, the following diagrams illustrate the general workflow and the decision-making process involved in method development.

Chiral_Analysis_Workflow cluster_synthesis Reaction & Work-up cluster_analysis Chiral Analysis cluster_outcome Results Reaction (2R,5R)-2,5-Dimethylmorpholine HCl + Reactants Workup Reaction Work-up & Purification Reaction->Workup Racemic_Product Diastereomeric/Enantiomeric Mixture Workup->Racemic_Product Method_Development Chiral Method Development Racemic_Product->Method_Development HPLC_Analysis Chiral HPLC Analysis Method_Development->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Purity Enantiomeric/Diastereomeric Purity Determination Data_Processing->Purity

General workflow for chiral analysis of reaction products.

Method_Development_Logic Start Start: Chiral Separation Needed Screen_CSPs Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose, Cyclodextrin) Start->Screen_CSPs Select_Best_CSP Identify Best CSP (Resolution > 1.5) Screen_CSPs->Select_Best_CSP Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Select_Best_CSP->Optimize_MP Yes No_Separation Consider Alternative Techniques (SFC, CE) or Derivatization Select_Best_CSP->No_Separation No Final_Method Final Validated Method Optimize_MP->Final_Method

Decision logic for chiral HPLC method development.

References

X-ray crystallography for determining absolute stereochemistry of derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of chiral centers is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of X-ray crystallography with key alternative methods for determining the absolute stereochemistry of derivative compounds, supported by experimental data and detailed protocols.

Performance Comparison of Key Methods

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion effects to determine the 3D structure directly.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for deduction of stereochemistry.
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).[1]5-15 mg of sample dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[2]Requires a chromophore near the stereocenter; sample is dissolved in a UV-transparent solvent.Sub-milligram to milligram quantities of the analyte.
Analysis Time Days to weeks (including crystallization).1 to several hours for data acquisition, plus computational time (can be significant for flexible molecules).[3]Typically rapid data acquisition (minutes), but conformational analysis and calculations can take hours to days.Several hours for sample preparation and NMR data acquisition for both diastereomers.
Certainty of Result Unambiguous and definitive when a good quality crystal is available and anomalous dispersion is significant.High confidence when experimental and calculated spectra show a good correlation.High confidence for rigid molecules with suitable chromophores; can be less certain for flexible molecules.Generally reliable, but potential for misinterpretation exists, especially with conformational flexibility.
Key Advantage Provides the complete 3D structure of the molecule in the solid state.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Does not require a chromophore.[3]Highly sensitive and requires small amounts of sample.Widely accessible instrumentation (NMR).
Key Limitation The absolute necessity of obtaining a high-quality single crystal, which can be a significant bottleneck.[4]Heavily reliant on the accuracy of computational modeling (DFT calculations) for spectral prediction.[3]Limited to molecules with a UV-Vis chromophore in proximity to the chiral center.[5]Requires chemical derivatization, which may not be straightforward for all functional groups.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining reliable data for the determination of absolute stereochemistry. Below are methodologies for the key techniques discussed.

X-ray Crystallography

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[6]

Methodology:

  • Crystal Growth: Grow a single crystal of the enantiomerically pure compound of suitable size and quality (typically 0.1-0.3 mm in each dimension).[1] This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and cool it in a stream of cold nitrogen gas. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct or Patterson methods and refine the atomic positions and displacement parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which will differ due to anomalous scattering.[7] The Flack parameter is a key value calculated during refinement.[7]

    • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[7]

    • A value close to 1 suggests that the inverted structure is correct.[7]

    • A value around 0.5 may indicate a racemic twin.[7]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy, coupled with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution.[8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M.[3]

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection typically takes one to several hours.[3]

  • Computational Modeling:

    • Perform a thorough conformational search of the molecule using computational chemistry software.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good visual and statistical correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[3]

Electronic Circular Dichroism (ECD)

ECD is a sensitive chiroptical technique applicable to molecules containing a chromophore that absorbs UV-visible light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent.

  • Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample.

  • Computational Modeling:

    • Similar to VCD, perform a comprehensive conformational analysis to identify all low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Calculate the ECD and UV-Vis spectra for each conformer using Time-Dependent DFT (TD-DFT).[9]

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Compare the experimental ECD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[10] The exciton chirality method can also be applied if the molecule contains two or more interacting chromophores.[11]

Visualizing the Workflow and Decision-Making Process

The selection and execution of a method for determining absolute stereochemistry can be visualized as a structured workflow.

G cluster_0 Experimental Workflow: X-ray Crystallography CrystalGrowth Crystal Growth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AC_Determination Absolute Configuration Determination (Flack Parameter) StructureSolution->AC_Determination

Caption: Experimental workflow for X-ray crystallography.

G cluster_1 Decision Logic for Method Selection Start Chiral Molecule with Unknown Absolute Configuration Crystal Can a high-quality crystal be obtained? Start->Crystal Xray X-ray Crystallography Crystal->Xray Yes Chromophore Does the molecule have a UV-Vis chromophore? Crystal->Chromophore No End Absolute Configuration Determined Xray->End ECD ECD Spectroscopy Chromophore->ECD Yes VCD VCD Spectroscopy Chromophore->VCD No NMR_Method NMR (e.g., Mosher's Method) Chromophore->NMR_Method Consider as alternative ECD->End VCD->End NMR_Method->End

Caption: Decision tree for selecting a suitable method.

References

Navigating the Landscape of Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While a vast array of these molecules are available, comprehensive comparative data to guide selection can be sparse. This guide aims to provide an objective comparison of the performance of several widely used chiral auxiliaries, supported by experimental data. However, a notable scarcity of published research exists for (2R,5R)-2,5-Dimethylmorpholine hydrochloride as a chiral auxiliary, preventing its direct comparison with more established alternatives.

Initial investigations for this guide revealed a significant lack of publicly available experimental data detailing the efficacy of this compound in asymmetric synthesis. While this compound is commercially available, its primary application appears to be in other areas of chemical research, such as a building block for protein degraders. Consequently, the following sections will focus on a comparative analysis of well-documented and commonly employed chiral auxiliaries for which robust data is accessible. This will include a detailed look at their performance in key asymmetric transformations, experimental protocols, and the underlying principles governing their stereochemical control.

Prominent Chiral Auxiliaries in Asymmetric Synthesis

The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization. Several classes of compounds have emerged as particularly effective and versatile in meeting these criteria. The most prominent among these include Evans' oxazolidinones, pseudoephedrine and its derivatives, and Oppolzer's camphorsultams.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other complex chiral molecules. The choice of chiral auxiliary can significantly impact the diastereoselectivity of this transformation.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzaldehyde>99:1>99%85[1]
(R,R)-PseudoephedrineIsobutyraldehyde95:598%91[2]
(1S)-(-)-2,10-CamphorsultamPropionaldehyde90:1095%88[3]

Experimental Protocol: Asymmetric Aldol Reaction with Evans' Oxazolidinone

  • Acylation: The oxazolidinone is first acylated with the desired carboxylic acid chloride or anhydride in the presence of a base such as triethylamine.

  • Enolate Formation: The resulting N-acyloxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine (e.g., diisopropylethylamine) at low temperature (-78 °C) to generate the Z-enolate.

  • Aldol Addition: The aldehyde electrophile is added to the enolate solution at -78 °C and the reaction is stirred for several hours.

  • Work-up: The reaction is quenched with a buffer solution and the product is extracted.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis with aqueous acid or base, or by reduction with a hydride reagent.

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Acylation Acylation of Oxazolidinone Enolate Enolate Formation (-78 °C) Acylation->Enolate Aldol Aldol Addition (-78 °C) Enolate->Aldol Workup Quench & Extraction Aldol->Workup Cleavage Auxiliary Cleavage Workup->Cleavage Product Chiral Product Cleavage->Product

Workflow for an Evans' Asymmetric Aldol Reaction.
Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>98%95[4]
(S,S)-PseudoephedrineMethyl iodide96%89[5]
(1R)-(+)-2,10-CamphorsultamAllyl bromide94%92[6]

Experimental Protocol: Asymmetric Alkylation with Pseudoephedrine Amide

  • Amide Formation: Pseudoephedrine is reacted with a carboxylic acid or acyl chloride to form the corresponding amide.

  • Enolate Formation: The amide is treated with a strong base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the lithium enolate.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution.

  • Work-up: The reaction is quenched and the product is purified.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the chiral carboxylic acid, or reduced to the corresponding alcohol.

Alkylation_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Aux Pseudoephedrine Amide Amide Formation Aux->Amide Acid Carboxylic Acid Acid->Amide Enolate Enolate Generation (LDA, -78°C) Amide->Enolate Alkylation Alkylation Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage FinalProduct Enantiopure Carboxylic Acid Cleavage->FinalProduct

Logical flow for asymmetric alkylation using pseudoephedrine.

Conclusion

While the initial goal of directly comparing this compound to other chiral auxiliaries could not be achieved due to a lack of available data, this guide provides a comparative overview of well-established and highly effective alternatives. Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams consistently demonstrate high levels of stereocontrol in a variety of asymmetric transformations. The choice of a specific auxiliary will ultimately depend on the nature of the substrate and the desired transformation, as well as the conditions required for auxiliary attachment and removal. The provided data and protocols offer a solid foundation for researchers to make informed decisions in the design and execution of their asymmetric syntheses. Further research into novel chiral auxiliaries, including a thorough evaluation of the potential of this compound, is warranted to expand the toolkit available to synthetic chemists.

References

Determining Diastereomeric Ratios of Morpholine Auxiliary Products: A Comparative Guide to NMR Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and asymmetric synthesis, the accurate determination of diastereomeric ratios (d.r.) is a critical step in evaluating the stereoselectivity of a reaction. Morpholine derivatives are widely used as chiral auxiliaries, guiding the formation of specific stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary technique for quantifying the diastereomeric ratio in the resulting products. This guide provides an in-depth comparison of NMR methods for this purpose, supported by experimental protocols and data presentation, and contrasts NMR with alternative chromatographic techniques.

The fundamental principle of using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in subtle differences in the chemical environments of their respective nuclei, which can lead to separate, quantifiable signals in the NMR spectrum, most commonly in ¹H NMR. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.

Comparison of Analytical Methods for Diastereomeric Ratio Determination

While ¹H NMR spectroscopy is the most common NMR method for determining diastereomeric ratios due to its high sensitivity and the near 100% natural abundance of protons, other techniques offer different advantages. The choice of method depends on factors such as the complexity of the spectrum, the required accuracy and precision, and the availability of instrumentation.

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyChiral Chromatography (HPLC/GC)
Principle Differentiation based on distinct chemical shifts of protons in diastereomers. Ratio from signal integration.Differentiation based on distinct chemical shifts of carbon nuclei.Physical separation of diastereomers on a chiral stationary phase.
Accuracy High accuracy (<2% error) is achievable with optimized parameters (e.g., sufficient relaxation delays).[1]Can be highly accurate, but may be affected by Nuclear Overhauser Effect (NOE) and long relaxation times.[2][3]Often considered the gold standard for accuracy, capable of quantifying ratios up to 99.9:0.1.[1]
Precision High precision, with reported uncertainties of less than 1.5% in validated protocols.[1]Good precision, but can be lower than ¹H NMR if signal-to-noise is low.Excellent precision with low relative standard deviations for peak areas.
Sample Throughput Relatively high. Standard spectra can be acquired in minutes.Lower. Requires longer acquisition times due to the low natural abundance of ¹³C.Lower. Method development can be time-consuming, and run times are typically longer per sample.[1]
Sample Requirement Higher (typically mg scale).[1]Higher than ¹H NMR (typically 20-50 mg).[4]Highly sensitive (µg to ng scale).[1]
Non-destructive Yes, the sample can be fully recovered.[5]Yes, the sample can be fully recovered.Generally no, the sample is consumed.[5]
Key Advantage Rapid, non-destructive, provides structural information.Wider chemical shift range can resolve overlapping signals present in ¹H NMR.[2]Superior separation power and sensitivity for trace-level quantification.
Key Limitation Signal overlap in complex molecules can hinder accurate integration.[6][7]Lower sensitivity and longer experiment times.Requires method development for each new compound; reference standards may be needed.

Experimental Protocols

¹H NMR Spectroscopy for Quantitative Diastereomeric Ratio (d.r.) Determination

This protocol outlines a "best practice" approach for the accurate determination of diastereomeric ratios using quantitative ¹H NMR (qNMR).

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the diastereomeric mixture of the morpholine auxiliary product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be crucial for achieving optimal signal separation.

  • Ensure the sample is fully dissolved to avoid inaccuracies.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to maximize signal dispersion.

  • Key Acquisition Parameters for Quantitation:

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation of all relevant signals.

    • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated. For many organic molecules, a d1 of 10-30 seconds is a good starting point to ensure full relaxation and accurate quantification.

    • Number of Scans (ns): A sufficient number of scans (typically 8-16) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).

    • Receiver Gain: Set the receiver gain to avoid signal clipping of the most intense peaks.

3. Data Processing and Integration:

  • Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.

  • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

  • Identify a pair of well-resolved, non-overlapping signals corresponding to each diastereomer. Protons closest to the stereogenic centers are most likely to show distinct chemical shifts.

  • Integrate the selected signals over a sufficiently wide and consistent range to encompass the entire peak, including any ¹³C satellites if necessary.

  • The diastereomeric ratio (d.r.) is calculated as the ratio of the integral values of the corresponding signals. For example, if the integrals are 1.00 and 0.85, the d.r. is 1.00:0.85.

¹³C NMR Spectroscopy as an Alternative Method

While less common for routine quantification due to longer acquisition times, ¹³C NMR can be invaluable when proton signals overlap.

  • Sample Preparation: A higher sample concentration (20-50 mg) is typically required.[4]

  • Data Acquisition: Use a proton-decoupled pulse sequence. A sufficient number of scans and a relaxation delay are necessary. The use of a paramagnetic relaxation agent (e.g., Cr(acac)₃) can shorten the required relaxation delay but may cause line broadening.[3]

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The wider chemical shift range of ¹³C NMR often provides baseline-resolved signals for each diastereomer, simplifying integration.[2]

Chiral HPLC for Comparative Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to validate NMR-derived diastereomeric ratios.[8]

  • Sample Preparation: Prepare a stock solution of the diastereomeric mixture (e.g., 1 mg/mL) and dilute it with the mobile phase to an appropriate concentration for detection (e.g., 10-100 µg/mL).[1]

  • Instrumentation and Conditions:

    • An HPLC system with a UV detector is typically used.

    • A chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) is required.

    • The mobile phase, often a mixture of hexane and a polar modifier like isopropanol, must be optimized to achieve baseline separation of the diastereomers.

  • Analysis: The diastereomeric ratio is determined from the area percentages of the corresponding peaks in the chromatogram.

Visualizing the Workflow and Logic

Diagrams created using Graphviz illustrate the experimental workflow for d.r. determination by NMR and the logical relationship between different analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (≥400 MHz, 90° pulse, d1 ≥ 5*T₁) transfer->acquire process Phase & Baseline Correction acquire->process identify Identify Non-overlapping Signals process->identify integrate Integrate Diastereomer Signals identify->integrate calculate Calculate Diastereomeric Ratio integrate->calculate

Experimental workflow for diastereomeric ratio determination by NMR.

logical_comparison cluster_problem Analytical Problem cluster_methods Primary Analytical Methods cluster_nmr_types NMR Techniques problem Determine Diastereomeric Ratio of Morpholine Auxiliary Product nmr NMR Spectroscopy problem->nmr hplc Chiral HPLC/GC problem->hplc Validation/ Alternative h1_nmr ¹H NMR (qNMR) (Most Common) nmr->h1_nmr c13_nmr ¹³C NMR (For Signal Overlap) nmr->c13_nmr h1_nmr->c13_nmr Complementary

Logical relationship between methods for d.r. determination.

References

Safety Operating Guide

(2R,5R)-2,5-Dimethylmorpholine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of (2R,5R)-2,5-Dimethylmorpholine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is imperative to contact your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary.

1. Waste Identification and Segregation:

  • Designate: Classify this compound as a hazardous chemical waste.

  • Segregate: Do not mix this compound with other waste streams, particularly incompatible materials. It should be stored in a dedicated, clearly labeled waste container.

2. Containerization:

  • Primary Container: The original product container can be used if it is in good condition. If not, transfer the waste to a new, clean, and chemically compatible container. Ensure the container is sealable to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the hazard class (e.g., "Corrosive," "Flammable Liquid"), and the date of accumulation.

3. Storage:

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat sources or ignition points.

  • Compatibility: Ensure that the storage area does not contain incompatible chemicals that could react with the waste.

4. Final Disposal:

  • EHS Coordination: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and regulatory agencies.

Key Data Summary

PropertyValue
Chemical FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Physical StateSolid
Known HazardsSkin corrosion/irritation, Serious eye damage/irritation, Flammable liquid and vapor

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate from Incompatible Waste classify->segregate containerize Use a Labeled, Sealed, and Compatible Container segregate->containerize store Store in Designated Hazardous Waste Accumulation Area containerize->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs document Complete and Retain Disposal Documentation contact_ehs->document end_process End of Disposal Process document->end_process

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2R,5R)-2,5-Dimethylmorpholine hydrochloride (CAS: 1639886-52-4). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for the compound and its structural analogs.

Protection TypeRecommended EquipmentSpecifications and Usage
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be worn for additional protection.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-resistant gloves.Glove material should be selected based on chemical resistance and the specific laboratory conditions. Inspect gloves for integrity before each use.[1][2]
Body Protection Laboratory coat and close-toed footwear.Protective clothing should be selected based on the potential for skin contact.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill response.Respirators are not a substitute for proper engineering controls like a chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_weigh 3. Weigh Compound prep_setup->prep_weigh handle_dissolve 4. Dissolve/Use in Reaction prep_weigh->handle_dissolve Transfer to Reaction Vessel handle_monitor 5. Monitor Experiment cleanup_decon 6. Decontaminate Glassware handle_monitor->cleanup_decon Experiment Complete cleanup_waste 7. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.